b-Cortolone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOSKURGJMQSG-AIEJOZITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318212 | |
| Record name | β-Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667-66-3 | |
| Record name | β-Cortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC56997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | β-Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Pathway of β-Cortolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of β-Cortolone, a significant metabolite of cortisol. The document details the enzymatic conversions, presents quantitative data on its excretion, and outlines the experimental protocols for its analysis, adhering to the highest standards of scientific rigor for an audience of researchers, scientists, and drug development professionals.
Introduction to β-Cortolone
β-Cortolone, chemically known as (5β)-3α,17,20β,21-tetrahydroxy-pregnan-11-one, is a key downstream metabolite in the catabolism of the glucocorticoid hormone cortisol. The quantification of β-Cortolone and its related metabolites in urine provides a valuable window into the activity of various enzymes involved in steroid metabolism. This analysis, often part of a broader urinary steroid profile, is crucial for diagnosing and monitoring a range of endocrine disorders.
The Metabolic Pathway of β-Cortolone
The formation of β-Cortolone is a multi-step process originating from the primary stress hormone, cortisol. The pathway involves a series of enzymatic reactions primarily occurring in the liver, which transform the structure of cortisol to facilitate its excretion.
Cortisol is first reversibly converted to its inactive form, cortisone, by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Cortisone then undergoes reduction of its A-ring by the enzyme 5β-reductase, leading to the formation of tetrahydrocortisone (THE). Tetrahydrocortisone is the direct precursor to β-Cortolone. The final step in the formation of β-Cortolone is the reduction of the C20-keto group of tetrahydrocortisone, a reaction catalyzed by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD)[1][2]. This pathway is a crucial component of the overall metabolism of glucocorticoids, with the resulting metabolites being conjugated, typically with glucuronic acid, to increase their water solubility for renal excretion[3].
Below is a diagram illustrating the key steps in the metabolic pathway leading to β-Cortolone.
Quantitative Data: Urinary Excretion of β-Cortolone
The urinary excretion of β-Cortolone is a key biomarker for assessing cortisol metabolism. The reference ranges can vary based on age and sex. The following table summarizes reference intervals for the 24-hour urinary excretion of β-Cortolone in a healthy adult population.
| Age Range (Years) | Sex | Lower Limit (μ g/24h ) | Upper Limit (μ g/24h ) |
| 18-29 | Male | 366 | 1387 |
| 30-39 | Male | 349 | 1328 |
| 40-49 | Male | 332 | 1271 |
| 50-59 | Male | 315 | 1216 |
| 60-69 | Male | 300 | 1164 |
| 70-79 | Male | 285 | 1114 |
| 80-90 | Male | 271 | 1065 |
| 18-90 | Female | 427 | - |
| Data adapted from Kerkhofs et al. (2019)[4]. Note: A single upper limit was not specified for females across all age ranges in the cited study. |
Experimental Protocols for β-Cortolone Analysis
The analysis of β-Cortolone and other urinary steroids is predominantly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity for the complex mixture of steroid metabolites found in urine.
GC-MS is a well-established method for comprehensive urinary steroid profiling. The general workflow involves enzymatic hydrolysis of conjugated steroids, extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add an internal standard. The sample is then incubated with a solution of β-glucuronidase from E. coli in a phosphate buffer (pH 6.5) at 45°C for 30 minutes to deconjugate the steroid metabolites[5].
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto a conditioned C18 SPE cartridge. The cartridge is washed with a water-acetonitrile mixture (95:5, v/v) to remove interferences. The steroids are then eluted with methanol or another suitable organic solvent[5][6].
-
Derivatization: The dried eluate is first treated with a methoximating reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the keto groups, followed by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility and thermal stability of the steroids for GC analysis[5][7].
-
-
GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 50 m x 0.25 mm, 0.25 µm film thickness column). A typical temperature program starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 285°C) to separate the different steroid metabolites based on their boiling points and interactions with the column's stationary phase[7].
-
Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are detected. Quantification is achieved by comparing the peak areas of the target analytes to that of the internal standard[7][8].
-
LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS for steroid analysis, often with simpler sample preparation as derivatization is not typically required.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Enzymatic Hydrolysis: Similar to the GC-MS protocol, urine samples are typically subjected to enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugates[9].
-
Extraction: Steroids are extracted from the hydrolyzed urine using either solid-phase extraction (SPE) with cartridges like Oasis HLB or by liquid-liquid extraction (LLE) with an organic solvent such as methyl tert-butyl ether (MTBE)[10][11].
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The extracted sample is injected into a liquid chromatograph. Separation is achieved on a reversed-phase column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium fluoride to improve ionization[11][12].
-
Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole). The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each steroid is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity and sensitivity[9][13].
-
Conclusion
The metabolic pathway of β-Cortolone is a well-defined process central to the catabolism of cortisol. The analysis of β-Cortolone in urine, through robust and sensitive methods like GC-MS and LC-MS/MS, offers invaluable insights for researchers and clinicians in the field of endocrinology and drug development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the implementation and interpretation of these analyses in a research or clinical setting. Further research to delineate the specific kinetics of the enzymes involved, particularly 20β-hydroxysteroid dehydrogenase, will continue to refine our understanding of this important metabolic pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 3alpha(or 20beta)-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
- 6. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis | MDPI [mdpi.com]
- 12. protocols.io [protocols.io]
- 13. dshs-koeln.de [dshs-koeln.de]
An In-depth Technical Guide to the Discovery and History of b-Cortolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
b-Cortolone, a significant metabolite of the glucocorticoid hormone cortisol, has been a subject of scientific inquiry since the mid-20th century. This document provides a comprehensive overview of the discovery, history, and biochemical characteristics of this compound. It includes detailed experimental protocols for its isolation and analysis, quantitative data on its properties, and a review of its known biological activities and signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction
This compound, chemically known as 3α,17,20β,21-tetrahydroxy-5β-pregnan-11-one, is a naturally occurring steroid and a major urinary metabolite of cortisol.[1] Its discovery and study are intrinsically linked to the broader history of corticosteroid research, which revolutionized medicine in the mid-20th century. Understanding the metabolism of cortisol and its derivatives like this compound is crucial for diagnosing and monitoring various endocrine disorders, including those related to adrenal hyperfunction. This guide will delve into the historical context of its discovery, its biochemical properties, and the methodologies used to study it.
Discovery and History
The discovery of this compound is rooted in the extensive research on adrenal cortex hormones that began in the 1930s and 1940s.[2][3][4] Following the isolation and synthesis of cortisone and hydrocortisone (cortisol), and the recognition of their profound physiological effects, scientific attention turned towards understanding their metabolic fate in the human body.[2]
By the early 1950s, researchers were actively investigating the metabolites of cortisone and cortisol in human urine to gain insights into their breakdown and excretion pathways.[5] These studies were critical for understanding the duration of action and overall physiological impact of these hormones. While a singular "discovery paper" for this compound is not readily apparent in the historical literature, its identification emerged from this broader effort to characterize the complete profile of corticosteroid metabolites. Through techniques like paper chromatography, researchers were able to separate and identify various steroid compounds from biological samples.[6] The work of numerous scientists in this era collectively led to the characterization of a series of reduced metabolites of cortisol and cortisone, including the cortolones.
This compound is specifically formed from cortisol through a series of enzymatic reactions. The initial step involves the reduction of the A-ring of cortisol to 5β-tetrahydrocortisol, which is then further metabolized by 20β-hydroxysteroid dehydrogenase (20β-HSD) to yield this compound.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C21H34O5 | [8] |
| Molecular Weight | 366.5 g/mol | [8] |
| CAS Number | 667-66-3 | [8] |
| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | [8] |
| Solubility | Slightly soluble in chloroform (warmed) and methanol (warmed) | [7] |
| Physical State | Solid | [7] |
Biochemical Synthesis and Metabolism
The formation of this compound is a key step in the catabolism of cortisol. The pathway illustrates the enzymatic conversion of the parent hormone into its urinary metabolite.
Experimental Protocols
Quantification of Urinary this compound by LC-MS/MS
This protocol is adapted from a general method for urinary steroid profiling.[9]
Objective: To quantify the concentration of this compound in a human urine sample.
Materials:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase column
-
Urine sample
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
-
Methanol, water, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add the internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the steroids with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Create a suitable gradient elution program to separate this compound from other urinary steroids.
-
Flow rate: 0.3 mL/min.
-
Column temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Glucocorticoid Receptor (GR) Competitive Binding Assay
This is a general protocol to determine the binding affinity of a compound like this compound to the glucocorticoid receptor.[10]
Objective: To determine the relative binding affinity (IC50) of this compound for the glucocorticoid receptor.
Materials:
-
Cytosolic extract containing the glucocorticoid receptor.
-
Radiolabeled dexamethasone ([³H]dexamethasone).
-
Unlabeled dexamethasone (for positive control and non-specific binding).
-
This compound.
-
Scintillation vials and scintillation cocktail.
-
Filter apparatus with glass fiber filters.
-
Incubation buffer.
Procedure:
-
Receptor Preparation:
-
Prepare a cytosolic fraction from a suitable cell line or tissue expressing the glucocorticoid receptor.
-
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of the cytosolic extract.
-
Add a fixed concentration of [³H]dexamethasone.
-
Add increasing concentrations of unlabeled this compound to different tubes.
-
Include control tubes for:
-
Total binding (no unlabeled competitor).
-
Non-specific binding (a high concentration of unlabeled dexamethasone).
-
-
-
Incubation:
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to trap the receptor-ligand complexes.
-
Wash the filters with cold incubation buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]dexamethasone.
-
Biological Activity and Signaling Pathways
As a metabolite of cortisol, this compound is generally considered to have significantly lower biological activity than its parent compound. Glucocorticoids exert their effects primarily by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor.[11] Upon binding, the GR translocates to the nucleus and modulates the expression of target genes.[1][12]
The primary mechanism of action involves:
-
Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR-ligand complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory mediators.[1][13]
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data for this compound regarding its receptor binding affinities and pharmacokinetic parameters. The data presented in Table 2 for cortisol is for comparative context.
| Parameter | Cortisol | This compound | Reference |
| GR Binding Affinity (Kd) | ~17.5 - 24.6 nM | Not Available | |
| Plasma Half-life | ~66 minutes | Not Available | [12] |
| Clearance | Rapid | Not Available | [12] |
Conclusion
This compound is a significant metabolite in the catabolic pathway of cortisol. Its discovery and characterization have been integral to our understanding of corticosteroid metabolism. While considered to have low biological activity compared to its parent compound, the accurate measurement of this compound and other cortisol metabolites in urine remains a valuable tool in clinical diagnostics for assessing adrenal function. Further research is warranted to fully elucidate the subtle biological roles, if any, of this compound and to obtain more precise quantitative data on its interaction with steroid receptors and its pharmacokinetic profile. This in-depth guide provides a foundational resource for professionals engaged in the ongoing exploration of steroid biology and its clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Corticosterone on Gene Expression in the Context of Global Hippocampal Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosterone Preexposure Increases NF-κB Translocation and Sensitizes IL-1β Responses in BV2 Microglia-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of beta-adrenoreceptors blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Corticosterone on Gene Expression in the Context of Global Hippocampal Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From paper chromatography to drug discovery: Zaffaroni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound beta-Cortolone (FDB029340) - FooDB [foodb.ca]
- 9. Pharmacokinetics of fluocortolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Str… [ouci.dntb.gov.ua]
- 11. Regulation of gene expression by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Corticosterone Preexposure Increases NF-κB Translocation and Sensitizes IL-1β Responses in BV2 Microglia-Like Cells [frontiersin.org]
- 13. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to β-Cortolone: Chemical Structure, Properties, and Analysis
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
β-Cortolone is a biologically significant steroid hormone metabolite derived from cortisol. As a key component in the catabolism of glucocorticoids, the study of β-cortolone provides valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and various metabolic processes. This technical guide offers a detailed examination of the chemical structure, physicochemical properties, and analytical methodologies related to β-cortolone, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
β-Cortolone, systematically known as (3α,5β,17α,20β,21)-tetrahydroxypregnan-11-one, is a C21 steroid.[1] Its chemical structure is characterized by a pregnane backbone with hydroxyl groups at positions 3, 17, 20, and 21, and a ketone group at position 11. The stereochemistry at C-5 is β, and at C-20 is also β, distinguishing it from its epimer, α-cortolone.
Table 1: Chemical Identifiers of β-Cortolone
| Identifier | Value |
| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one[1] |
| Chemical Formula | C₂₁H₃₄O₅[1] |
| Molecular Weight | 366.5 g/mol [1] |
| CAS Number | 667-66-3[1] |
| Synonyms | b-Cortolone, beta-Cortolone, 20β-Cortolone, 5β-Pregnane-3α,17α,20β,21-tetrol-11-one[1] |
Physicochemical Properties
The physical and chemical properties of β-cortolone are crucial for its extraction, separation, and analysis. While some experimental data is limited, predicted values provide useful estimates.
Table 2: Physicochemical Properties of β-Cortolone
| Property | Value | Source |
| Melting Point | Not available (experimental) | - |
| Boiling Point | Not available (experimental) | - |
| Water Solubility | 0.72 g/L (predicted) | [2] |
| Solubility | Slightly soluble in warmed chloroform and methanol | - |
| logP (Octanol-Water Partition Coefficient) | 1.26 (predicted) | [2] |
Biological Role and Metabolism
β-Cortolone is a terminal metabolite of cortisol, the primary glucocorticoid in humans. Its formation is an indicator of cortisol clearance and metabolism. The metabolic pathway involves a series of enzymatic reductions.
Cortisol Metabolic Pathway
Cortisol is first converted to 5β-dihydrocortisol, which is then reduced to tetrahydrocortisol (THF). Subsequently, THF is converted to β-cortol, and finally, β-cortolone is formed through the action of 20β-hydroxysteroid dehydrogenase (20β-HSD).[3] A significant portion of β-cortolone is conjugated with glucuronic acid in the liver to form β-cortolone-3-glucuronide, a more water-soluble compound that is readily excreted in the urine.[4]
Biological Activity
β-Cortolone is generally considered to have relatively low biological activity compared to its precursor, cortisol.[5] Studies on the binding affinity of various steroids to the glucocorticoid receptor indicate that modifications to the cortisol structure, such as the reduction of the C20-ketone to a hydroxyl group, significantly decrease its affinity for the receptor.[6]
Experimental Protocols
The quantification of β-cortolone, primarily in urine, is a key aspect of assessing adrenal function and cortisol metabolism. The following protocols outline the general steps for its analysis.
Sample Preparation: Extraction of β-Cortolone from Urine
This protocol describes a general procedure for the extraction of both free and conjugated β-cortolone from a urine sample.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Internal standard (e.g., a deuterated analog of a related steroid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water (HPLC grade)
-
Elution solvent (e.g., ethyl acetate or a mixture of organic solvents)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
Enzymatic Hydrolysis (for total β-cortolone):
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.[10][11][12]
-
Load the pre-treated (hydrolyzed or non-hydrolyzed for free β-cortolone) urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Elute the retained steroids, including β-cortolone, with an appropriate organic solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.
-
Analytical Method: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of β-cortolone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Typical LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.
-
Ionization Mode: ESI in either positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for β-cortolone and the internal standard.
Spectral Data
Detailed spectral data is essential for the unequivocal identification of β-cortolone.
Table 3: Spectral Data Summary for β-Cortolone
| Technique | Key Features |
| ¹H NMR | Characteristic signals for the steroid backbone protons and the hydroxyl and methyl groups. Specific chemical shifts would require experimental determination and assignment.[13] |
| ¹³C NMR | Resonances corresponding to the 21 carbon atoms of the pregnane skeleton, including the carbonyl carbon at C-11 and the hydroxyl-bearing carbons.[14][15][16] |
| Mass Spectrometry (GC-MS/EI) | The electron ionization mass spectrum of derivatized β-cortolone typically shows a molecular ion peak and characteristic fragmentation patterns, including the loss of trimethylsilanol (TMSOH) from TMS derivatives and cleavage of the steroid rings.[2][17][18] |
Conclusion
β-Cortolone is a key metabolite in the cortisol metabolic pathway, and its accurate quantification is of significant interest in clinical and research settings. This guide provides a foundational understanding of its chemical and physical properties, biological significance, and the analytical methods employed for its measurement. The detailed protocols and workflow diagrams serve as a practical resource for scientists and researchers engaged in the study of steroid metabolism and its implications in health and disease. Further research to obtain experimental data for all physicochemical properties will enhance the comprehensive understanding of this important molecule.
References
- 1. beta-Cortolone | C21H34O5 | CID 245259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound beta-Cortolone (FDB029340) - FooDB [foodb.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]
- 8. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. covachem.com [covachem.com]
- 10. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pjsir.org [pjsir.org]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002802) [hmdb.ca]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000247) [hmdb.ca]
- 15. A 13C solid-state NMR analysis of steroid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of β-Cortolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Cortolone, a principal metabolite of the glucocorticoid hormone cortisol, is emerging as a molecule of interest in the landscape of steroid biochemistry and pharmacology. As a downstream product of cortisol metabolism, its physiological concentrations and biological activities provide a window into the intricacies of steroid hormone regulation and function. This technical guide offers a comprehensive overview of the current understanding of β-Cortolone, with a focus on its physiological concentrations in various biological matrices, the methodologies for its quantification, and its metabolic context. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and related fields.
Physiological Concentrations of β-Cortolone
The quantification of β-Cortolone in biological fluids is essential for understanding its physiological role and its potential as a biomarker. To date, the most comprehensive data on β-Cortolone concentrations are available for urine, with limited information on its levels in plasma and cerebrospinal fluid.
Data Presentation
The following tables summarize the available quantitative data for β-Cortolone in various human biological fluids.
Table 1: Urinary β-Cortolone Concentrations in Healthy Adults
| Population | Concentration Range | Method | Reference |
| Young Subjects (mixed sex) | 0.3 - 2.9 mg/24 hours | Not specified | [1] |
| Elderly Subjects (mixed sex) | 0.4 - 1.0 mg/24 hours | Not specified | [1] |
| Adult Men (20-80 years) | 271 - 366 µg/24 hours | GC-MS | [2] |
| Adult Women (20-80 years) | Not explicitly stated, but included in the study | GC-MS | [2] |
Table 2: Age- and Sex-Stratified 24-hour Urinary β-Cortolone Reference Intervals (µg/24 hours)
| Age (years) | Men (2.5th - 97.5th percentile) | Women (2.5th - 97.5th percentile) |
| 20 | 366 - 1387 | Not Available |
| 30 | 349 - 1328 | Not Available |
| 40 | 332 - 1271 | Not Available |
| 50 | 315 - 1216 | Not Available |
| 60 | 300 - 1164 | Not Available |
| 70 | 285 - 1114 | Not Available |
| 80 | 271 - 1065 | Not Available |
| Data derived from a study on the urinary steroid metabolome. The original source did not provide a separate table for women for this specific metabolite. |
Note on Plasma and Cerebrospinal Fluid Concentrations: Currently, there is a lack of established reference ranges for the physiological concentrations of β-Cortolone in human plasma and cerebrospinal fluid in the scientific literature. While analytical methods for steroid profiling in these matrices exist, specific quantitative data for β-Cortolone in healthy populations are not well-documented.
Signaling Pathways and Biological Activities
β-Cortolone is a downstream metabolite of cortisol. Its biological activity is presumed to be significantly less potent than its parent compound. The primary pathway for its formation is through the metabolism of cortisol.
Cortisol Metabolism to β-Cortolone
The metabolic cascade from cortisol to β-Cortolone involves a series of enzymatic reactions. This pathway is a key component of glucocorticoid clearance and inactivation.
Glucocorticoid Signaling Pathway
As a metabolite of cortisol, any potential glucocorticoid activity of β-Cortolone would likely be mediated through the glucocorticoid receptor (GR). However, its binding affinity for the GR is not well-characterized and is expected to be substantially lower than that of cortisol. The canonical glucocorticoid signaling pathway is initiated by the binding of a ligand to the cytoplasmic GR, which then translocates to the nucleus to regulate gene expression.
Experimental Protocols
The gold standard for the accurate quantification of β-Cortolone and other steroid metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a representative experimental workflow for the analysis of β-Cortolone in human urine.
Experimental Workflow for Urinary β-Cortolone Analysis
Detailed Methodologies
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
Objective: To deconjugate glucuronidated steroid metabolites to their free form and to purify the sample.
-
Protocol:
-
To 1 mL of urine, add an internal standard solution (e.g., deuterated β-Cortolone).
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Incubate the mixture at 55°C for 3 hours.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC mobile phase for analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate β-Cortolone from other steroid isomers and to quantify it with high sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for β-Cortolone and its internal standard.
-
MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of β-Cortolone would be optimized for the specific instrument used.
-
Conclusion
This technical guide provides a summary of the current knowledge on the physiological concentrations of β-Cortolone, with a focus on urinary excretion. While robust methods for its quantification exist, there is a clear need for further research to establish reference ranges in other biological fluids such as plasma and cerebrospinal fluid. Furthermore, the specific biological activities and signaling pathways of β-Cortolone remain an area ripe for investigation. A deeper understanding of this cortisol metabolite will undoubtedly contribute to a more nuanced view of glucocorticoid physiology and pathophysiology, with potential implications for drug development and clinical diagnostics.
References
An In-depth Technical Guide to b-Cortolone and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of b-cortolone and its stereoisomer, a-cortolone, both of which are metabolites of the endogenous glucocorticoid cortisol. This document delves into their biochemical properties, metabolic pathways, and methods for their quantification. Detailed experimental protocols for the analysis of these stereoisomers are provided, alongside a summary of their quantitative data. Furthermore, this guide illustrates the key signaling pathways associated with glucocorticoids, offering a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction
This compound and its stereoisomer, a-cortolone, are natural metabolites of cortisol, a primary glucocorticoid hormone. As such, their circulating levels can provide insights into cortisol metabolism and overall adrenal function. Understanding the distinct properties and biological activities of these stereoisomers is crucial for comprehending their physiological roles and potential as biomarkers or therapeutic targets. This guide aims to consolidate the current knowledge on this compound and its stereoisomers, with a focus on providing practical, technical information for the scientific community.
Biochemical and Physicochemical Properties
Both this compound and a-cortolone are tetrahydroxylated pregnane derivatives. Their fundamental properties are summarized in the table below.
| Property | This compound | a-Cortolone |
| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | (3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
| Molecular Formula | C21H34O5 | C21H34O5 |
| Molecular Weight | 366.5 g/mol [1] | 366.49 g/mol |
| CAS Number | 667-66-3[1] | 516-42-7 |
| Synonyms | Beta-Cortolone, 20β-Cortolone | alpha-Cortolone, Cortolon |
Metabolism and Synthesis
Quantitative Data
The urinary excretion of this compound and a-cortolone can vary based on factors such as age and sex. The following table summarizes reported urinary excretion values.
| Population | This compound Excretion (mg/24h) | a-Cortolone Excretion (mg/24h) | Reference |
| Young Subjects | 0.3 - 2.9 | Not Specified | [4] |
| Elderly Subjects | 0.4 - 1.0 | Not Specified | [4] |
| Men (Day) | Median: 16.6 µ g/hour | Median: 41.9 µ g/hour | [5] |
| Men (Night) | Median: 12.3 µ g/hour | Median: 26.2 µ g/hour | [5] |
| Women (Day) | Not Specified in Abstract | Not Specified in Abstract | [5] |
| Women (Night) | Not Specified in Abstract | Not Specified in Abstract | [5] |
It is important to note that direct comparative data on the binding affinities of this compound and a-cortolone to the glucocorticoid receptor (GR), as well as their pharmacokinetic profiles, are not extensively documented in publicly available literature.
Experimental Protocols
Quantification of this compound and a-Cortolone in Urine by LC-MSn
This protocol is adapted from a validated method for the determination of cortisol and its metabolites in human urine.[6][7]
5.1.1. Sample Preparation
-
To 2 mL of human urine, add 50 µL of an appropriate internal standard (e.g., methylprednisolone) to a final concentration of 2.5 ng/mL.[7]
-
Add 2 mL of tert-butyl methyl ether.[7]
-
Shake the mixture on a vertical rotary shaker for 20 minutes.[7]
-
Centrifuge at 2000 x g for 20 minutes.[7]
-
Collect the upper organic layer and transfer it to a clean glass tube.[7]
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[7]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 23% acetonitrile in 0.1% formic acid).[7]
5.1.2. LC-MSn Analysis
-
Liquid Chromatography:
-
Utilize a suitable C18 or phenyl-based HPLC column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
5.1.3. Method Validation
Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.[6][7]
Chiral Separation of Cortolone Stereoisomers by HPLC
While a specific protocol for b- and a-cortolone is not detailed, the following outlines a general strategy for developing a chiral HPLC separation method for steroid isomers.[8][9][10]
5.2.1. Column Selection
-
Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating steroid isomers.[10]
-
Consider other CSPs such as cyclodextrin-based or Pirkle-type columns.
5.2.2. Mobile Phase Optimization
-
Test different mobile phase systems, including normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water or methanol/water), and polar organic modes.[10]
-
The addition of small amounts of additives (e.g., acids or bases) can significantly impact selectivity.[10]
5.2.3. Method Development Workflow
References
- 1. Showing Compound beta-Cortolone (FDB029340) - FooDB [foodb.ca]
- 2. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of β-Cortolone in Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Cortolone is a significant downstream metabolite of cortisol, the primary glucocorticoid hormone in humans.[1] The quantification of urinary β-cortolone, alongside other steroid metabolites, provides a non-invasive window into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and overall cortisol metabolism.[2] Accurate measurement of β-cortolone is crucial for diagnosing various endocrine disorders, monitoring therapeutic interventions, and in anti-doping control.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering superior sensitivity, specificity, and the ability to distinguish between closely related steroid isomers.[2][3] This document provides a detailed protocol for the quantitative analysis of β-cortolone in human urine using LC-MS/MS.
Cortisol Metabolism Pathway
Cortisol is extensively metabolized in the liver and other tissues before excretion. The pathway leading to β-cortolone involves a series of enzymatic conversions. Initially, cortisol is converted to cortisone by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). Subsequently, cortisone undergoes reduction of the A-ring and the C20-keto group to form various tetrahydroxylated metabolites, including β-cortolone.[2] The majority of these metabolites are conjugated with glucuronic acid to increase their water solubility for renal excretion.[4]
Experimental Protocol: LC-MS/MS Analysis
This protocol details the steps for sample preparation and instrumental analysis for the quantification of β-cortolone in urine.
Materials and Reagents
-
β-Cortolone certified reference standard
-
Isotopically labeled internal standard (e.g., Cortisol-d4)
-
β-glucuronidase from E. coli
-
Ammonium acetate buffer (1 M, pH 6.1)[2]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)[5]
-
Human urine samples (24-hour collection recommended for metabolic studies)[6]
Sample Preparation Workflow
The sample preparation procedure involves enzymatic hydrolysis to liberate the free steroid from its glucuronide conjugate, followed by a cleanup and concentration step using SPE.
Detailed Procedure
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[5]
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water to remove polar interferences.[5]
-
Elute the steroids with 2 x 1 mL of methanol into a clean collection tube.[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 23% acetonitrile in 0.1% formic acid).[2]
-
Vortex to dissolve, and transfer to an autosampler vial for analysis.
-
Instrumental Parameters and Data
LC-MS/MS Conditions
The following tables summarize typical parameters for the quantitative analysis of β-cortolone. Parameters may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Isocratic (e.g., 23% B) or Gradient |
| Flow Rate | 0.3 mL/min[2] |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ion Source | Electrospray Ionization (ESI)[2] |
| Polarity | Negative or Positive Mode[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Specific to β-cortolone |
| Product Ion (m/z) | Specific to β-cortolone |
| Spray Voltage | 4 kV (Negative Mode)[2] |
| Capillary Temp. | 275 °C[2] |
Method Validation Data
Method validation is critical to ensure reliable and accurate results. The following table presents typical performance characteristics for the LC-MS/MS quantification of β-cortolone and related metabolites in urine.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.01 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [2] |
| Linearity (R²) | > 0.995 | [2] |
| Intra-day Precision (%CV) | 1.4 – 9.2% | [2] |
| Inter-day Precision (%CV) | 3.6 – 10.4% | [2] |
| Accuracy (% Bias) | 95 – 110% | [2] |
| Extraction Recovery | 65 – 95% |[2] |
Reference Intervals
Urinary excretion of β-cortolone varies with age and sex. The following table provides estimated 24-hour reference intervals for healthy adults.
Table 4: 24-Hour Urinary β-Cortolone Reference Intervals (μg/24 hours)
| Age (Years) | Men (2.5th - 97.5th Percentile) | Women (2.5th - 97.5th Percentile) |
|---|---|---|
| 20 | 366 – 1387 | 440 – 1656 |
| 30 | 349 – 1328 | 440 – 1656 |
| 40 | 332 – 1271 | 440 – 1656 |
| 50 | 315 – 1216 | 440 – 1656 |
| 60 | 300 – 1164 | 440 – 1656 |
| 70 | 285 – 1114 | 440 – 1656 |
| 80 | 271 – 1065 | 440 – 1656 |
Data adapted from Ackermann et al. (2021).[6][8] Note: No significant age relationship was found for β-cortolone in women in this study.[9]
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantitative analysis of β-cortolone in human urine. Careful adherence to the sample preparation and instrumental analysis steps is essential for achieving high-quality data suitable for clinical diagnostics, research, and pharmaceutical development.
References
- 1. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Cortolone-3-glucuronide (HMDB0010320) [hmdb.ca]
- 5. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction: Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Detection of β-Cortolone in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Cortolone is a key downstream metabolite of cortisol, formed through the reduction of tetrahydrocortisone (THE). As an endogenous steroid, its concentration in biological fluids like urine provides valuable insights into adrenocortical function and overall steroid metabolism. Accurate and precise measurement of β-cortolone is essential for diagnosing various endocrine disorders and for understanding the metabolic pathways affected by disease or drug administration.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity.[1] This is particularly crucial for β-cortolone, which must be distinguished from its stereoisomer, α-cortolone, and other isobaric compounds that can interfere with quantification. This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of β-cortolone in human urine, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Metabolic Pathway of β-Cortolone
The diagram below illustrates the simplified metabolic conversion of cortisol to β-cortolone. This pathway highlights the enzymatic steps leading to the formation of this important biomarker.
Experimental Protocols
Materials and Reagents
-
β-Cortolone certified reference standard
-
Isotopically labeled internal standard (IS), e.g., Cortisol-d4
-
Sodium Acetate Buffer (1 M, pH 5.0)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
LC-MS grade Formic Acid
-
Nitrogen gas for evaporation
Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)
This protocol is designed to measure total β-cortolone (free and glucuronide-conjugated). In urine, steroids are predominantly found as β-glucuronide conjugates, making enzymatic hydrolysis a necessary step for accurate quantification.[2]
-
Aliquoting: Pipette 1.0 mL of urine sample into a clean glass test tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., Cortisol-d4) to each sample, calibrator, and quality control (QC) sample.
-
Buffering: Add 0.5 mL of 1 M Sodium Acetate Buffer (pH 5.0) to each tube.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex briefly and incubate the samples in a water bath at 55-65°C for 1 to 3 hours to deconjugate the steroid metabolites.[3]
-
Extraction:
-
After incubation, allow the samples to cool to room temperature.
-
Add 5.0 mL of ethyl acetate (or diethyl ether) to each tube.[4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.[4]
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[6]
-
-
Isolation and Evaporation:
-
Carefully transfer the upper organic layer to a new clean glass tube. To maximize recovery, this extraction step can be repeated, and the organic layers pooled.[5]
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Step: Transfer the reconstituted sample to an LC autosampler vial for analysis.
LC-MS/MS System and Conditions
Accurate quantification requires chromatographic separation of β-cortolone from its isomers. A high-resolution C18 column is recommended. Mass spectrometric detection is performed using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[1][7]
Table 1: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | | Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.9 µm) | | Column Temperature | 40°C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 20 | | | 1.0 | 20 | | | 8.0 | 60 | | | 8.1 | 95 | | | 10.0 | 95 | | | 10.1 | 20 | | | 12.0 | 20 |
Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | Capillary Voltage | 3.5 - 5.5 kV[8] | | Source Temperature | 500 - 650°C[8][9] | | Scan Type | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | | | β-Cortolone (Quantifier) | 365.2 | 329.2 | | | β-Cortolone (Qualifier) | 365.2 | 311.2 | | | Cortisol-d4 (IS) | 367.2 | 331.2[10] |
Note: MRM transitions should be optimized empirically on the specific instrument being used.
Experimental Workflow Diagram
The entire process from sample receipt to final data analysis is outlined in the workflow diagram below.
References
- 1. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. unitedchem.com [unitedchem.com]
- 4. arborassays.com [arborassays.com]
- 5. zellx.de [zellx.de]
- 6. 4.5. Liquid–liquid Extraction Procedure [bio-protocol.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. researchgate.net [researchgate.net]
Application Note: β-Cortolone as a Urinary Biomarker for Endocrine and Neoplastic Diseases
Abstract
β-Cortolone, a downstream metabolite of cortisol, is emerging as a valuable non-invasive biomarker for assessing dysregulation in glucocorticoid metabolism. Analysis of 24-hour urinary excretion of β-cortolone can provide critical insights into the pathophysiology of various endocrine and neoplastic diseases. This application note details the clinical significance of β-cortolone, presents quantitative data in relevant diseases, and provides a comprehensive protocol for its measurement using mass spectrometry.
Introduction
Cortisol, a primary glucocorticoid hormone, undergoes extensive metabolism in the liver before excretion. The resulting urinary steroid profile offers a comprehensive view of adrenal activity and metabolic pathways. β-Cortolone is a key metabolite formed from the reduction of cortisone.[1] Alterations in the enzymatic pathways responsible for cortisol metabolism can lead to characteristic changes in the urinary concentrations of its metabolites.[2] Consequently, quantifying β-cortolone provides a window into the activity of these pathways, which can be dysregulated in several pathological conditions. This makes urinary β-cortolone a promising biomarker for diseases such as Cushing's syndrome, Addison's disease, and certain cancers like endometrial adenocarcinoma.[2][3] The primary analytical method for robust and specific quantification of β-cortolone and other steroid metabolites is mass spectrometry, either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[4][5]
Clinical Significance
Urinary levels of β-cortolone reflect the complex interplay of enzymes involved in cortisol inactivation and clearance. Its measurement can aid in:
-
Diagnosing Adrenal Gland Disorders: In conditions of cortisol excess (Cushing's syndrome), the overall production of cortisol metabolites, including cortolones, is generally increased.[6] Conversely, in adrenal insufficiency (Addison's disease), the excretion of these metabolites is reduced.[2]
-
Identifying Neoplastic Conditions: Studies have shown significantly lower urinary β-cortolone levels in postmenopausal women with endometrial adenocarcinoma compared to healthy controls, suggesting altered steroid metabolism in the context of this malignancy.[3]
-
Monitoring Glucocorticoid Replacement Therapy: For patients with Addison's disease, urinary cortisol metabolite profiles can serve as a tool to assess the adequacy and physiological impact of hydrocortisone replacement therapy.[2][5]
Cortisol Metabolism Pathway
The metabolic pathway from cortisol to its urinary metabolites is a multi-step enzymatic process primarily occurring in the liver. The following diagram illustrates the key conversions leading to the formation of β-Cortolone.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. itmedicalteam.pl [itmedicalteam.pl]
Application Notes and Protocols for In Vitro Cell Culture Experiments with b-Cortolone
Introduction
b-Cortolone, also known as β-Cortolone or 20β-Cortolone, is a metabolite of the endogenous glucocorticoid, cortisol (hydrocortisone).[1][2] It is formed from cortisol through the action of 20β-hydroxysteroid dehydrogenase (20β-HSD) via a 5β-tetrahydrocortisol intermediate.[2] While this compound is a known urinary metabolite of cortisol,[2] extensive in vitro studies specifically investigating its biological activity in cell culture are limited in publicly available scientific literature. However, as a metabolite of cortisol, its biological effects are presumed to be mediated through pathways similar to those of other glucocorticoids.
These application notes provide a framework for researchers to investigate the in vitro effects of this compound, using established protocols for its parent compound, cortisol, as a foundational model. The provided methodologies for assessing anti-inflammatory effects and cell proliferation can be adapted for the specific investigation of this compound.
I. Data Presentation: Effects of Glucocorticoids (Cortisol as a proxy)
The following tables summarize quantitative data on the in vitro effects of cortisol, which can serve as a reference for designing and evaluating experiments with this compound.
Table 1: Anti-Inflammatory Effects of Cortisol in Vitro
| Cell Line/System | Treatment | Concentration | Effect | Reference |
| Human Lung Fragments | Hydrocortisone | 0.1 - 1 µM | >50% inhibition of IL-1 production | [3] |
| Human Mononuclear Leukocytes | Cortisol | - | IC50 for inhibition of lysozyme release: 9.5+/-0.3 nmol/L | [4] |
Table 2: Effects of Cortisol on Cell Proliferation and Viability
| Cell Line | Treatment | Concentration | Effect | Reference |
| Human A549 Lung Tumor Cells | Cortisol | 30 nM (EC50) | Increased β-adrenergic receptor density | [5][6] |
| Human Fetal Lung Fibroblasts (e.g., WI-38) | Hydrocortisone | Not specified | Enhanced proliferative activity | [7] |
| Various Vertebrate Fibroblast-like cell lines | Hydrocortisone | Not specified | Growth inhibition (cell-type dependent) | [7] |
II. Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Effects of this compound in Macrophages
This protocol is designed to assess the potential of this compound to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
1. Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
ELISA kits for TNF-α, IL-6, and IL-10.
-
96-well cell culture plates.
2. Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM, 1 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated control group.
-
After 24 hours, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.
3. Expected Outcome: If this compound possesses anti-inflammatory properties similar to other glucocorticoids, a dose-dependent decrease in the production of pro-inflammatory cytokines (TNF-α, IL-6) and an increase in the anti-inflammatory cytokine (IL-10) is expected in LPS-stimulated cells.
Protocol 2: Cell Proliferation Assay using MTT
This protocol measures the effect of this compound on the proliferation of a selected cell line.
1. Materials:
-
A suitable cell line for proliferation studies (e.g., HaCaT keratinocytes, A549 lung carcinoma cells, or primary fibroblasts).
-
Cell culture medium appropriate for the chosen cell line.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Expected Outcome: The effect of this compound on cell proliferation will be cell-type specific. Some cell lines may show inhibited growth, while others might exhibit stimulated proliferation, as is observed with hydrocortisone.[7]
III. Visualization of Signaling Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, including cortisol and potentially its metabolites like this compound, primarily exert their effects by binding to the glucocorticoid receptor (GR). This receptor is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the GR translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes.
Caption: Glucocorticoid receptor signaling pathway.
General Experimental Workflow for In Vitro Testing
The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on cell culture.
Caption: In vitro experimental workflow.
IV. Conclusion
While direct experimental data on the in vitro effects of this compound are scarce, its identity as a cortisol metabolite provides a strong rationale for investigating its potential glucocorticoid-like activities. The protocols and data presented here for cortisol serve as a valuable starting point for designing and executing in vitro cell culture experiments to elucidate the specific biological functions of this compound. Further research is necessary to determine the precise signaling pathways, anti-inflammatory efficacy, and effects on cell proliferation of this endogenous steroid metabolite.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. viviabiotech.com [viviabiotech.com]
- 5. Complementary anti-inflammatory effects of a β-blocker and a corticosteroid in an asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of IL-1 and cortisol on beta-adrenergic receptors, cell proliferation, and differentiation in cultured human A549 lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrocortisone: a specific modulator of in vitro cell proliferation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated β-Cortolone: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of deuterated β-Cortolone, a critical internal standard for mass spectrometry-based quantification in metabolic studies. The protocol outlines a multi-step synthesis beginning with commercially available cortisone, followed by deuteration, stereoselective reductions, and purification.
Introduction
β-Cortolone is a significant metabolite of the glucocorticoid hormone cortisol.[1] Its quantification in biological matrices is crucial for understanding steroid metabolism in various physiological and pathological states. Stable isotope-labeled internal standards, such as deuterated β-Cortolone, are essential for accurate and precise quantification by mass spectrometry, as they correct for matrix effects and variations in sample processing.[2][3] This protocol describes a robust method to synthesize a deuterated β-Cortolone standard with high isotopic enrichment and chemical purity.
Metabolic Pathway of Cortisone to β-Cortolone
The metabolic cascade from cortisol to β-cortolone involves a series of enzymatic transformations primarily occurring in the liver.[4][5] Cortisol is first oxidized to cortisone by 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2).[6][7] Cortisone then undergoes reduction of its A-ring by 5β-reductase to yield 5β-tetrahydrocortisone (THE).[4][5] Finally, the 20-keto group of THE is stereoselectively reduced by 20β-hydroxysteroid dehydrogenase (20β-HSD) to form β-cortolone.[1]
Synthetic Workflow for Deuterated β-Cortolone
The synthesis of deuterated β-Cortolone is proposed via a four-step process starting from cortisone. This strategy involves the introduction of deuterium atoms into the cortisone molecule, followed by sequential, stereoselective reductions of the A-ring and the C20 ketone.
Experimental Protocols
Materials and Reagents
-
Cortisone (Sigma-Aldrich, C2755 or equivalent)
-
Deuterium gas (D2, 99.8 atom % D, Cambridge Isotope Laboratories, Inc.)
-
5% Rhodium on Alumina (Sigma-Aldrich, 311449 or equivalent)
-
Deuterated Acetic Acid (CH3COOD, 99.5 atom % D, Sigma-Aldrich)
-
Sodium Borohydride (NaBH4, Sigma-Aldrich)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware and equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (for purity and isotopic enrichment analysis)
Protocol 1: Synthesis of Deuterated 5β-Tetrahydrocortisone (d-THE)
This protocol is adapted from methods for the reductive deuteration of corticosteroids.[8]
-
Deuteration of Cortisone:
-
In a high-pressure reaction vessel, dissolve 100 mg of cortisone in 10 mL of deuterated acetic acid (CH3COOD).
-
Add 20 mg of 5% Rhodium on Alumina catalyst.
-
Pressurize the vessel with deuterium gas (D2) to 50 psi.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction, carefully vent the deuterium gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.
-
Evaporate the solvent under reduced pressure to obtain the crude deuterated cortisone.
-
-
A-Ring Reduction:
-
The crude deuterated cortisone is carried forward without further purification.
-
Dissolve the crude product in a mixture of 10 mL methanol and 2 mL water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 15 mg of sodium borohydride in small portions over 30 minutes while stirring.
-
Continue stirring at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude deuterated 5β-tetrahydrocortisone (d-THE).
-
Protocol 2: Synthesis of Deuterated β-Cortolone (d-β-Cortolone)
-
C20-Ketone Reduction:
-
Dissolve the crude d-THE in 10 mL of methanol.
-
Cool the solution to -20 °C.
-
Slowly add 10 mg of sodium borohydride.
-
Stir the reaction at -20 °C for 4 hours to favor the formation of the 20β-hydroxy isomer.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Protocol 3: Purification and Analysis
-
Purification:
-
The crude deuterated β-Cortolone will be a mixture of α and β isomers.
-
Purify the crude product by preparative reverse-phase HPLC.[9]
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV at 240 nm.
-
Collect the fractions corresponding to the β-Cortolone peak.
-
Combine the pure fractions and evaporate the solvent to obtain the purified deuterated β-Cortolone.
-
-
Analysis and Quality Control:
-
Chemical Purity: Assess by analytical HPLC-UV. The purity should be ≥98%.
-
Identity Confirmation: Confirm the structure by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Isotopic Enrichment: Determine the isotopic purity by GC-MS or LC-MS/MS analysis.[3][10] The isotopic enrichment should be ≥98%.
-
Quantitative Data Summary
The following tables provide expected yields and purity for the synthesis of deuterated β-Cortolone. These values are based on typical yields for similar steroid transformations and may vary depending on experimental conditions.
| Reaction Step | Starting Material | Product | Expected Yield (%) |
| 1. Deuteration & A-Ring Reduction | Cortisone | Crude d-THE | 70-80 |
| 2. C20-Ketone Reduction | Crude d-THE | Crude d-β-Cortolone | 85-95 (as a mixture of isomers) |
| 3. Purification | Crude d-β-Cortolone | Purified d-β-Cortolone | 40-50 (of the β-isomer) |
| Quality Control Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | HPLC-UV |
| Isotopic Enrichment | ≥ 98 atom % D | GC-MS or LC-MS/MS |
| Identity | Conforms to structure | HRMS, NMR |
Conclusion
This application note provides a comprehensive protocol for the synthesis, purification, and analysis of a deuterated β-Cortolone standard. The availability of this high-purity internal standard will facilitate accurate and reliable quantification of β-Cortolone in various research and clinical settings, contributing to a better understanding of steroid metabolism and its role in human health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. b-Tetrahydrocortisol | Rupa Health [rupahealth.com]
- 5. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 6. Cortisol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. dshs-koeln.de [dshs-koeln.de]
Application Notes for a Representative Corticosteroid Competitive ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Beta-cortolone is a significant metabolite of cortisol, a primary glucocorticoid hormone.[1] The quantification of b-cortolone can be a valuable tool for researchers in various fields, including endocrinology, metabolic disease, and immunology. This document provides a detailed protocol and representative validation data for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for the quantification of small molecules like corticosteroids. Although a specific commercial ELISA kit for this compound was not identified, the following protocol is a representative example based on established kits for similar molecules like corticosterone and cortisol.
Assay Principle
This competitive ELISA is designed for the quantitative measurement of corticosteroid concentrations in various biological samples. The assay involves a microtiter plate pre-coated with an antibody. A known amount of enzyme-conjugated corticosteroid is added to the wells along with the standard or sample. The corticosteroid present in the sample competes with the enzyme-conjugated corticosteroid for binding to the antibody on the plate. After incubation, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-conjugated corticosteroid that has bound to the antibody, resulting in a colorimetric signal. The intensity of the color is inversely proportional to the concentration of the corticosteroid in the sample. A standard curve is generated by plotting the absorbance values of known concentrations of the corticosteroid, and this curve is used to determine the concentration in the unknown samples.
Sample Handling and Preparation
Proper sample collection, storage, and preparation are crucial for accurate results.
-
Serum and Plasma: Collect blood and separate serum or plasma by centrifugation. Samples should be stored at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.[2]
-
Saliva: Collect saliva and centrifuge to remove particulate matter. Store at -20°C or below.[2]
-
Urine: Collect urine samples and store them at -20°C or lower.
-
Fecal Extracts: Fecal samples should be dried and extracted with a solvent like 80% methanol. The extract is then evaporated and the residue is reconstituted in the assay buffer.[3]
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the final working concentration.
-
Standard Curve: Prepare a series of standards by diluting the provided stock solution with the assay buffer to create a standard curve.
-
Enzyme Conjugate: Dilute the concentrated enzyme conjugate with the appropriate buffer as per the kit instructions.
Assay Procedure
-
Add a specific volume of standard or prepared sample to the appropriate wells of the microtiter plate.
-
Add the diluted enzyme conjugate to each well.
-
Add the specific antibody to each well.
-
Seal the plate and incubate for the specified time at room temperature, often with shaking.
-
Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.
-
After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on absorbent paper.
-
Add the substrate solution to each well and incubate in the dark for a specified period to allow for color development.
-
Stop the reaction by adding the stop solution to each well. The color will typically change from blue to yellow.
-
Read the absorbance of each well on a microplate reader at the recommended wavelength (usually 450 nm).[2][4]
Data Analysis
-
Calculate the average absorbance for each set of duplicate or triplicate standards and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic curve fit is often recommended.
-
Determine the concentration of the corticosteroid in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used for the sample preparation to obtain the final concentration.
Representative Validation Data
The following tables present typical validation data for a corticosteroid ELISA, demonstrating the performance characteristics of the assay.
Precision
Precision is determined by the coefficient of variation (%CV) of repeated measurements. Intra-assay precision is the variation within a single assay, while inter-assay precision is the variation between different assays.
| QC Low | QC High | |
| Intra-Assay %CV | 4.65% | 3.72% |
| Inter-Assay %CV | 0.94% | 4.48% |
| Table 1: Representative precision data for a corticosteroid ELISA.[5] |
Accuracy (Recovery)
Accuracy is assessed by spiking samples with a known concentration of the analyte and measuring the recovery.
| Sample Matrix | Spiked Concentration | Measured Concentration | Recovery |
| Serum | 10 ng/mL | 9.8 ng/mL | 98% |
| Urine | 25 ng/mL | 24.5 ng/mL | 98% |
| Saliva | 5 ng/mL | 5.1 ng/mL | 102% |
| Table 2: Representative accuracy (recovery) data for a corticosteroid ELISA. |
Sensitivity and Detection Range
-
Analytical Sensitivity: The lowest detectable concentration of the analyte that can be distinguished from the zero standard. A typical sensitivity for a corticosterone ELISA is around 18.6 pg/mL.[6]
-
Assay Range: The range of concentrations over which the assay is linear and accurate. A representative range for a corticosterone ELISA is 78.125 - 10,000 pg/mL.[6]
Specificity (Cross-Reactivity)
Specificity is the ability of the antibody to bind only to the target analyte. Cross-reactivity with related steroids should be minimal.
| Compound | Cross-Reactivity |
| Corticosterone | 100% |
| Progesterone | < 1% |
| Testosterone | < 0.1% |
| Estradiol | < 0.1% |
| beta-Cortolone | < 0.01% |
| Table 3: Representative cross-reactivity data for a corticosterone ELISA. Note the very low cross-reactivity with beta-Cortolone in this example.[1] |
Visualizations
Caption: Metabolic pathway of Cortisol to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound beta-Cortolone (FDB029340) - FooDB [foodb.ca]
- 4. dutchtest.com [dutchtest.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for beta-Cortolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Cortolone is a significant metabolite of cortisol, the primary glucocorticoid hormone in humans.[1] Its quantification in biological matrices, particularly urine, is crucial for monitoring cortisol metabolism and diagnosing various endocrine disorders. This document provides detailed application notes and protocols for the analytical standards of beta-Cortolone, covering its physicochemical properties, spectroscopic data, and analytical methodologies.
Physicochemical Properties
Beta-Cortolone is a steroid characterized by a pregnane skeleton. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (3α,5β,17α,20β)-3,17,20,21-Tetrahydroxypregnan-11-one | --INVALID-LINK-- |
| Synonyms | β-Cortolone, 20β-Cortolone | [1][2] |
| CAS Number | 667-66-3 | [3] |
| Molecular Formula | C₂₁H₃₄O₅ | [1][2] |
| Molecular Weight | 366.5 g/mol | [1][2] |
| Appearance | White to Off-White Solid | - |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| Storage | -20°C for long-term storage | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of beta-Cortolone.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of beta-Cortolone. The electron ionization (EI) mass spectrum of the derivatized beta-Cortolone exhibits a characteristic fragmentation pattern.
| m/z Value | Interpretation |
| Data not available in a tabular format from search results | Characteristic fragments are generated upon ionization, which can be used for structural confirmation. The exact m/z values will depend on the derivatization agent used. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of beta-Cortolone shows characteristic absorption bands corresponding to its functional groups. A reference IR spectrum is available on PubChem.[3] Key functional groups and their expected absorption regions are:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C=O (ketone) | ~1700 |
| C-H (alkane) | ~2850-2960 |
| C-O (alcohol) | ~1000-1260 |
UV-Vis Spectroscopy
Corticosteroids can be determined by UV-Visible spectrophotometry, often after a colorimetric reaction. For instance, a method involving the oxidation of corticosteroids by iron (III) and subsequent complexation of iron (II) with potassium hexacyanoferrate (III) results in a bluish-green complex with a maximum absorbance at 780 nm.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of corticosteroids.
Protocol for Analysis of Cortisol Metabolites in Urine:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.
-
Wash the cartridge with an appropriate buffer and a mixture of acetone and water.
-
Elute the retained cortisol metabolites with ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water. A common isocratic mobile phase for cortisol and cortisone is a mixture of methanol, tetrahydrofuran, and water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.[4]
-
Injection Volume: 20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of steroid profiles in biological samples.
Protocol for Urinary Steroid Profiling:
-
Sample Preparation (including Enzymatic Hydrolysis and Derivatization):
-
Enzymatic Hydrolysis: To 1 mL of urine, add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase/sulfatase from Helix pomatia. Incubate at 55-60°C for 1-3 hours to hydrolyze the conjugated steroids.[5]
-
Extraction: Perform solid-phase extraction (SPE) on a C18 cartridge.
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives of the keto groups.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at an elevated temperature (e.g., 80°C) to form trimethylsilyl (TMS) ethers of the hydroxyl groups.[6]
-
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the derivatized steroids. A typical program might start at a lower temperature and ramp up to around 300°C.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-700.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. beta-Cortolone | C21H34O5 | CID 245259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measurement of β-Cortolone in Adrenal Insufficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenal insufficiency is a condition characterized by inadequate production of steroid hormones, primarily cortisol, from the adrenal glands. The accurate assessment of cortisol levels and its metabolites is crucial for the diagnosis and management of this disorder. β-Cortolone is a significant downstream metabolite of cortisol, formed through the metabolic reduction of cortisone.[1][2] The analysis of the urinary cortisol metabolome, including β-cortolone, provides a comprehensive view of cortisol production and metabolism, offering valuable insights for optimizing cortisol replacement therapy in patients with adrenal insufficiency.[3][4][5] This document provides detailed application notes and protocols for the measurement of β-cortolone in urine, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]
Data Presentation
Urinary β-cortolone levels can be altered in adrenal insufficiency. The following tables summarize reference ranges in healthy individuals and highlight the expected changes in patients with this condition.
Table 1: Reference Intervals for Urinary β-Cortolone in Healthy Adults (μg/24 hours)
| Age (Years) | Men (2.5th - 97.5th Percentile) | Women (2.5th - 97.5th Percentile) |
| 20 | 164 - 854 | 366 - 1387 |
| 30 | 164 - 854 | 349 - 1328 |
| 40 | 164 - 854 | 332 - 1271 |
| 50 | 164 - 854 | 315 - 1216 |
| 60 | 164 - 854 | 300 - 1164 |
| 70 | 164 - 854 | 285 - 1114 |
| 80 | 164 - 854 | 271 - 1065 |
Data adapted from a study on reference intervals for the urinary steroid metabolome.[8][9]
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Urinary Steroid Metabolites, Including β-Cortolone
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | 1.4 - 9.2% |
| Inter-day Precision (%CV) | 3.6 - 10.4% |
| Accuracy (% Bias) | 95 - 110% |
| Extraction Recovery | 65 - 95% |
| Linearity (R²) | > 0.995 |
Data from a study on the quantification of cortisol and its metabolites in human urine by LC-MSn.[6][7]
In patients with untreated adrenal insufficiency, the urinary excretion of cortisol and its metabolites, including β-cortolone, is expected to be significantly lower than in healthy individuals. Following hydrocortisone replacement therapy, the goal is to restore these levels to the normal physiological range. Monitoring the urinary steroid metabolome, including β-cortolone, can help in assessing the adequacy of the replacement dose.[3][4]
Signaling Pathways and Experimental Workflows
Cortisol Metabolism Pathway
The following diagram illustrates the metabolic pathway from cholesterol to cortisol and its subsequent conversion to cortisone, and finally to α- and β-cortolone.
Caption: Metabolic pathway of cortisol to β-Cortolone.
Experimental Workflow for Urinary β-Cortolone Measurement
The following diagram outlines the key steps involved in the quantification of urinary β-cortolone using LC-MS/MS.
Caption: Urinary β-Cortolone measurement workflow.
Experimental Protocols
The following is a representative protocol for the quantification of urinary β-cortolone using LC-MS/MS. This protocol is a synthesis of methodologies reported in the literature and should be optimized and validated in the user's laboratory.[6][7][10]
Protocol: Quantification of Urinary β-Cortolone by LC-MS/MS
1. Materials and Reagents
-
β-Cortolone analytical standard
-
Isotopically labeled internal standard (e.g., d4-Cortisol or other suitable standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate buffer (pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate, hexane, dichloromethane)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Ultrapure water
-
Calibrators and quality control (QC) samples prepared in a steroid-free urine matrix
2. Sample Preparation
-
Thaw frozen 24-hour urine samples at room temperature and centrifuge to remove any particulate matter.
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 500 µL of ammonium acetate buffer (1 M, pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 55°C for 3 hours for enzymatic deconjugation of glucuronidated and sulfated steroids.[10]
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with methanol.
-
-
Liquid-Liquid Extraction (LLE) (Alternative to SPE):
-
Add 5 mL of ethyl acetate to the hydrolyzed sample.
-
Vortex for 10 minutes and centrifuge.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction.
-
Combine the organic layers.
-
-
Evaporate the eluate/extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for β-cortolone and the internal standard should be optimized for the specific instrument used.
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for β-cortolone and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of β-cortolone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the 24-hour urinary excretion of β-cortolone by multiplying the concentration by the total 24-hour urine volume.
Conclusion
The measurement of urinary β-cortolone, as part of a comprehensive steroid metabolome analysis, is a valuable tool for the clinical assessment of adrenal insufficiency. The use of robust and validated LC-MS/MS methods ensures the accurate and reliable quantification of this important cortisol metabolite. These application notes and protocols provide a framework for researchers and clinicians to implement β-cortolone measurement in their studies and clinical practice, ultimately contributing to improved diagnosis and management of patients with adrenal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.dutchtest.com [shop.dutchtest.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction: Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
β-Cortolone Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of β-Cortolone in biological samples. Accurate quantification of this cortisol metabolite is critical, and its stability can be influenced by various pre-analytical factors. This guide offers troubleshooting advice and detailed protocols to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is β-Cortolone?
A1: β-Cortolone is a key downstream metabolite of cortisol, the body's primary stress hormone.[1] It is formed from the metabolic reduction of cortisone or cortisol and is primarily excreted in the urine.[2] Its concentration can be indicative of cortisol metabolism and adrenal function.
Q2: What are the primary factors that can degrade β-Cortolone in my samples?
A2: The stability of β-Cortolone, like many steroids, can be affected by several factors including storage temperature, pH, light exposure, and the number of freeze-thaw cycles.[3][4] Enzymatic activity within the biological matrix can also contribute to degradation if samples are not handled promptly.[4]
Q3: What are the recommended storage conditions for samples containing β-Cortolone?
A3: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[5] For long-term storage (months to years), samples should be kept frozen at -20°C or, ideally, -80°C to minimize degradation.[5][6] One supplier suggests that the solid compound is stable for at least four years at -20°C.[1]
Q4: How many times can I freeze and thaw my samples?
A4: It is highly recommended to minimize freeze-thaw cycles. Repeated cycling can degrade steroid concentrations. Best practice involves dividing the initial sample into smaller, single-use aliquots before freezing to avoid the need to thaw the entire sample for each analysis.
Q5: My analysis involves measuring conjugated β-Cortolone. How does this affect stability?
A5: In urine, β-Cortolone is often present as a glucuronide conjugate, which is a more water-soluble form for excretion.[2][7] While specific stability data on the conjugated form is limited, general principles of steroid stability should be followed. The deconjugation step, typically involving β-glucuronidase enzyme treatment, is a critical part of the sample preparation process prior to analysis by methods like LC-MS/MS.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of β-Cortolone, helping you identify and resolve potential sources of instability.
Problem: I am observing a consistent decrease in β-Cortolone concentration in my stored samples.
-
Possible Cause 1: Improper Storage Temperature. Long-term storage at temperatures warmer than -20°C can lead to significant degradation.
-
Solution: Immediately transfer samples to a -80°C freezer for long-term storage. Review your sample handling and storage logs to ensure no prolonged periods at room temperature or 4°C occurred. For any new samples, adhere strictly to the recommended storage conditions outlined in the table below.
-
-
Possible Cause 2: Sample pH. The pH of the sample matrix can influence steroid stability, with alkaline conditions potentially promoting degradation.[3]
-
Solution: Measure the pH of your sample matrix (e.g., urine). If it is neutral or alkaline, consider adjusting the pH to a slightly acidic range (e.g., pH 4-6) by adding a suitable buffer, provided it does not interfere with your analytical method. This is particularly crucial if samples will be stored for extended periods before analysis.
-
-
Possible Cause 3: Light Exposure. Some steroid compounds are susceptible to photodegradation.[10]
-
Solution: Always store samples in amber, opaque, or foil-wrapped tubes to protect them from light, especially during collection, processing, and storage.
-
Problem: My results show high variability between replicates of the same sample.
-
Possible Cause 1: Incomplete Enzymatic Deconjugation. If you are measuring total β-Cortolone, inconsistent enzyme activity can lead to variable recovery.
-
Solution: Optimize your deconjugation protocol. Ensure the pH and temperature of the incubation are optimal for the β-glucuronidase enzyme (typically pH ~5.0-6.8 and 55°C).[8][9] Verify the activity of your enzyme batch and ensure consistent incubation times for all samples. See the detailed protocol below.
-
-
Possible Cause 2: Analytical Method Variability. Issues with the analytical method, such as LC-MS/MS, can introduce variability.[11]
-
Solution: Incorporate a stable isotope-labeled internal standard for β-Cortolone in all samples, calibrators, and quality controls. This will help correct for variations during sample extraction and instrument analysis. Regularly run quality control (QC) samples to monitor the performance and precision of your assay.[12][13]
-
-
Possible Cause 3: Non-Specific Adsorption. Steroids can sometimes adsorb to the surface of storage containers, particularly certain plastics.[14]
-
Solution: Consider using low-adsorption polypropylene tubes or silanized glass vials for storage and sample preparation to minimize potential loss of the analyte.
-
Data Presentation
Table 1: Recommended Storage Conditions for Biological Samples Containing Steroids
| Matrix | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Key Considerations |
| Plasma/Serum | 2-8°C | -80°C | Promptly separate plasma/serum from whole blood. Use of anticoagulants like EDTA is common. |
| Urine | 2-8°C (up to 48h) | -80°C | Aliquot into single-use tubes before freezing to avoid freeze-thaw cycles. Consider pH adjustment for long-term stability. |
| Dried Blood Spots | Room Temperature (up to 14 days) | -20°C (up to 6 months) | Cortisone, a related steroid, is less stable at room temperature.[15] Ensure spots are completely dry before storage. |
Experimental Protocols
Protocol 1: General Sample Handling and Processing Workflow
This protocol outlines the critical steps from sample collection to storage to ensure the integrity of β-Cortolone.
-
Collection: Collect blood in EDTA-containing tubes or collect spot/24-hour urine in sterile containers. Use amber tubes to protect from light.
-
Processing (Blood): Centrifuge blood samples at 1500 x g for 15 minutes at 4°C within one hour of collection.
-
Transfer: Immediately transfer the resulting plasma or urine into pre-labeled, low-adsorption polypropylene tubes.
-
Aliquoting: Create multiple, single-use aliquots to prevent the need for repeated freeze-thaw cycles.
-
Storage: For immediate analysis, store at 2-8°C for no more than 48 hours. For long-term storage, immediately place aliquots in a -80°C freezer.
Protocol 2: Stability Testing via Forced Degradation
This study helps identify the conditions that are most likely to degrade β-Cortolone, providing crucial information for developing a robust analytical method.
-
Preparation: Prepare several pools of a relevant biological matrix (e.g., urine) spiked with a known concentration of β-Cortolone.
-
Acid/Base Hydrolysis: Adjust the pH of sample pools to ~pH 2 (with HCl) and ~pH 8 (with NaOH). Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Add a small volume of 3% hydrogen peroxide to a sample pool. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place sample pools in ovens at 40°C and 60°C for 48 hours.
-
Photolytic Degradation: Expose a sample pool to a direct UV light source (e.g., 254 nm) for 24 hours, alongside a control sample wrapped in foil.[16]
-
Analysis: After exposure, neutralize the acid/base samples and analyze all samples against an untreated control pool (stored at -80°C) to determine the percentage of degradation.
Protocol 3: Quantification of β-Cortolone in Urine by LC-MS/MS
This protocol provides a general workflow for the analysis of total β-Cortolone.
-
Sample Thawing: Thaw urine samples, quality controls, and calibrators at room temperature. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated β-Cortolone) to each sample.
-
Enzymatic Deconjugation:
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the incubated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute β-Cortolone with a stronger solvent (e.g., methanol or acetonitrile).[9]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system optimized for steroid analysis. Use multiple reaction monitoring (MRM) for sensitive and specific detection.
Visualizations
Caption: Simplified metabolic pathway for the formation of β-Cortolone from Cortisol.
Caption: Recommended workflow for sample handling to ensure β-Cortolone stability.
Caption: Troubleshooting flowchart for diagnosing sources of β-Cortolone instability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 7. Human Metabolome Database: Showing metabocard for Cortolone-3-glucuronide (HMDB0010320) [hmdb.ca]
- 8. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 15. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting b-Cortolone Chromatography Peaks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the chromatographic analysis of b-Cortolone.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed in this compound chromatography?
A1: The most common peak shape issues are peak tailing, peak fronting, and split peaks. These distortions can affect the accuracy of quantification and the overall resolution of the separation.[1][2][3]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
A2: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:
-
Secondary Interactions: Strong interactions between this compound and active sites on the column, such as residual silanols, can cause tailing.
-
Solution: Use a highly deactivated (end-capped) column, or adjust the mobile phase pH to suppress the ionization of silanols (typically a lower pH for reversed-phase chromatography). Adding a competitive base to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites.
Q3: I am observing peak fronting for my this compound analysis. What should I do?
A3: Peak fronting, where the front half of the peak is broader, is often caused by:
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved. It is best to dissolve the sample in the mobile phase if possible.
-
-
Column Overload: Similar to tailing, injecting too much sample can cause fronting.
-
Solution: Decrease the amount of sample injected onto the column.[1]
-
-
High Injection Volume of a Strong Solvent: Injecting a large volume of a solvent stronger than the mobile phase can cause the analyte to travel too quickly at the beginning of the column.
-
Solution: Reduce the injection volume or use a weaker sample solvent.[5]
-
Q4: My this compound peak is split or shows a shoulder. What is the cause?
A4: Split peaks can be caused by:
-
Partially Blocked Frit or Column Void: A blockage at the column inlet or a void in the packing material can disrupt the sample band.
-
Solution: Replace the column inlet frit. If a void has formed, the column may need to be replaced.
-
-
Injector Issues: Problems with the autosampler, such as a poorly seated rotor seal, can cause sample to be introduced in two separate bands.
-
Solution: Inspect and maintain the injector and rotor seal.[3]
-
-
Co-elution with an Interfering Compound: Another compound in the sample matrix may be eluting at a very similar retention time.
-
Solution: Optimize the mobile phase composition or gradient to improve separation.
-
Q5: The retention time for my this compound peak is shifting between injections. How can I stabilize it?
A5: Retention time variability can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to shifts.
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped.
-
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention.
-
Solution: Use a column oven to maintain a constant temperature.[6]
-
-
Inconsistent Flow Rate: Issues with the pump, such as leaks or worn seals, can cause the flow rate to vary.
-
Solution: Perform regular pump maintenance.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[7]
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of corticosteroids, including this compound, using a validated LC-MS/MS method. This data can be used as a benchmark for ideal chromatographic performance.
| Parameter | Typical Value | Reference |
| Retention Time | Analyte-specific (e.g., within a 12.1 min run time for 21 corticosteroids) | [2] |
| Peak Asymmetry (As) | 0.9 - 1.2 for a new, efficient column | [8] |
| Resolution (Rs) | > 1.5 for baseline separation | [9] |
| Recovery | 85% - 106% | [2] |
| Precision (% CV) | 1.7% - 7.8% | [2] |
| Accuracy (% bias) | 95.1% - 105.4% | [2] |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL | [2] |
Experimental Protocol: Quantitative Analysis of this compound in Urine by LC-MS/MS
This protocol is based on a validated method for the analysis of 21 endogenous corticosteroids and can be adapted for the specific analysis of this compound.[2]
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard.
-
Add β-glucuronidase and incubate to hydrolyze conjugated steroids.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to purify the sample.
-
Elute the corticosteroids and evaporate the eluent to dryness.
-
Reconstitute the residue in the initial mobile phase.
2. HPLC Conditions
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm particle size)
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid)
-
Mobile Phase B: Acetonitrile or Methanol with a suitable additive
-
Gradient: A gradient elution is typically used to separate a wide range of corticosteroids. An example could be starting with a low percentage of mobile phase B, ramping up to a high percentage to elute all compounds, and then returning to initial conditions for re-equilibration.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2 - 0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 20 µL
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored for quantification.
Visual Troubleshooting Guides
Caption: A general workflow for troubleshooting common chromatography peak problems.
Caption: Potential causes for common chromatographic peak shape problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC‐QTOF method for quantifying 11‐ketoetiocholanolone, a cortisol metabolite, in ruminants' feces: Optimization and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. Resolution (chromatography) - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of β-Cortolone by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing β-Cortolone by mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of β-Cortolone?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, such as β-Cortolone, in a mass spectrometer.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[2][3] For β-Cortolone analysis, this can result in poor sensitivity, inaccuracy, and lack of reproducibility in quantitative measurements.[4]
Q2: What are the common sources of ion suppression in β-Cortolone analysis?
A2: The primary sources of ion suppression in the analysis of β-Cortolone from biological matrices (e.g., plasma, urine) include:
-
Phospholipids: Abundant in plasma and serum, these are a major cause of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.[1]
-
Endogenous Molecules: Biological samples contain numerous small molecules that can co-elute with β-Cortolone and cause suppression.[1]
-
Exogenous Contaminants: Plasticizers and other contaminants from labware can also contribute to ion suppression.[1]
Q3: How can I determine if my β-Cortolone analysis is affected by ion suppression?
A3: A post-column infusion experiment is a standard method to qualitatively assess ion suppression.[4][5] This involves infusing a constant flow of a β-Cortolone standard into the mass spectrometer while injecting a blank sample extract onto the LC column. A decrease in the baseline signal at the retention time of β-Cortolone indicates the presence of co-eluting matrix components that are causing ion suppression.[1][6]
Q4: What are the most effective strategies to minimize ion suppression for β-Cortolone?
A4: A multi-faceted approach is often necessary, focusing on sample preparation, chromatography, and mass spectrometry conditions. The most effective strategies include:
-
Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[1][2][5]
-
Optimized Chromatography: Improving the chromatographic separation of β-Cortolone from matrix components is crucial.[2][4] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or reducing the flow rate.[1][7]
-
Alternative Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for corticosteroids and can be a viable alternative.[1][3][8]
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for β-Cortolone is the best way to compensate for matrix effects, as it will experience the same degree of ion suppression as the analyte.[4][9]
Troubleshooting Guide
Issue: Poor sensitivity and reproducibility for β-Cortolone.
This section provides a systematic approach to troubleshooting and mitigating ion suppression.
The first step is to confirm that ion suppression is the root cause of the analytical issues.
Experimental Protocol: Post-Column Infusion
-
System Setup: Configure the LC-MS system with a 'T' junction between the analytical column and the mass spectrometer.
-
Infusion: Use a syringe pump to deliver a constant flow of a standard solution of β-Cortolone (e.g., 100 ng/mL in 50:50 methanol:water) into the mobile phase stream post-column.
-
Injection: Once a stable baseline signal for β-Cortolone is achieved, inject a blank matrix extract (a sample processed without the analyte).
-
Analysis: Monitor the β-Cortolone signal. A dip in the baseline at a specific retention time indicates the presence of ion-suppressing components.
Improving sample cleanup is a primary strategy to reduce matrix effects.[5]
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often results in significant ion suppression from remaining matrix components like phospholipids.[9][10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of β-Cortolone into an immiscible organic solvent. | Can provide cleaner extracts than PPT.[9] | Can be labor-intensive and may not be suitable for highly polar compounds.[9] |
| Solid-Phase Extraction (SPE) | Selective retention of β-Cortolone on a solid sorbent followed by elution. | Highly selective, provides excellent cleanup and analyte concentration.[1][2] | More complex and costly than PPT or LLE. |
Recommended Protocol: Solid-Phase Extraction (SPE) for β-Cortolone
-
Cartridge Selection: Use a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange) for optimal cleanup of complex biological samples.[1]
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute β-Cortolone with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Optimizing the LC separation can move β-Cortolone away from interfering peaks.[6]
Strategies for Chromatographic Optimization
| Parameter | Recommended Adjustment | Rationale |
| Gradient Slope | Decrease the slope (make it shallower). | Improves the resolution between β-Cortolone and co-eluting matrix components.[1] |
| Column Chemistry | Switch to a different stationary phase (e.g., Phenyl-Hexyl instead of C18). | Alters the selectivity of the separation, potentially resolving β-Cortolone from interferences.[1] |
| Flow Rate | Reduce the flow rate. | Can enhance desolvation efficiency and reduce the impact of ion suppression.[1][3] |
| Column Dimensions | Use a column with a smaller internal diameter (e.g., UPLC). | Provides sharper peaks and better resolution, reducing the likelihood of co-elution.[7] |
Modifying the MS settings can also help mitigate ion suppression.
MS Optimization Approaches
| Parameter | Recommended Action | Benefit |
| Ionization Source | Switch from ESI to APCI. | APCI is generally less prone to ion suppression for corticosteroids.[1][8] |
| Source Parameters | Optimize gas flows, temperatures, and voltages. | Ensures optimal ionization of β-Cortolone.[1] |
| Internal Standard | Use a stable isotope-labeled internal standard for β-Cortolone. | Compensates for variability in ion suppression, improving accuracy and precision.[9] |
Visual Workflows
Caption: Troubleshooting workflow for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: b-Cortolone Extraction from Tissue
Welcome to the technical support center for the efficient extraction of b-Cortolone from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in extracting this compound from tissue samples?
A1: Researchers often face several challenges when extracting this compound, a metabolite of cortisone, from complex tissue matrices. These include:
-
Low Recovery: Due to the low endogenous concentrations of this compound and its polar nature, achieving high and reproducible recovery rates can be difficult.
-
Matrix Effects: Tissues, particularly adipose and liver, are rich in lipids and other endogenous compounds that can interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in mass spectrometry.[1][2][3][4]
-
Incomplete Hydrolysis of Conjugates: In vivo, this compound and other steroid metabolites are often conjugated to glucuronic acid or sulfate to increase their water solubility for excretion. Incomplete enzymatic hydrolysis of these conjugates prior to extraction will lead to an underestimation of the total this compound concentration.
-
Analyte Stability: Steroids can be susceptible to degradation during sample processing, especially at high temperatures or extreme pH.
Q2: Which is the better extraction method for this compound from tissues: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE are commonly used for steroid extraction, and the choice depends on the specific tissue type, sample throughput requirements, and the desired level of extract cleanliness.
-
Liquid-Liquid Extraction (LLE): This is a traditional method involving the partitioning of the analyte between two immiscible liquid phases. It is often used for its simplicity and low cost. However, LLE can be labor-intensive, time-consuming, and may result in the co-extraction of interfering matrix components, especially from fatty tissues. Emulsion formation is another common issue that can lead to poor recovery.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away. It is generally considered to provide higher and more consistent recoveries with reduced matrix effects compared to LLE.[5][6] SPE is also more amenable to automation for high-throughput applications. Supported Liquid Extraction (SLE), a variation of SPE, combines the principles of LLE with the convenience of a solid support, preventing emulsion formation and offering good recoveries.[7][8][9]
Q3: Why is enzymatic hydrolysis necessary before this compound extraction?
A3: A significant portion of this compound in tissues exists in a conjugated form, primarily as glucuronides. These conjugates are highly water-soluble and will not be efficiently extracted into organic solvents used in LLE or retained on many SPE sorbents designed for lipophilic compounds. Therefore, enzymatic hydrolysis with β-glucuronidase is a critical step to cleave the glucuronic acid moiety, liberating the free, more extractable form of this compound.[10] Incomplete hydrolysis is a common source of variability and underestimation in steroid analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent extraction. For tough or fibrous tissues, consider using bead beating or cryogenic grinding.[1] |
| Inappropriate extraction solvent in LLE. | The polarity of the extraction solvent is crucial. A single solvent may not be sufficient. Consider using a mixture of polar and non-polar solvents, such as dichloromethane:isopropanol or methyl tert-butyl ether (MTBE).[11] | |
| Suboptimal SPE cartridge and protocol. | Select an SPE sorbent appropriate for the polarity of this compound (e.g., a mixed-mode or hydrophilic-lipophilic balanced sorbent). Optimize the wash and elution steps to ensure selective elution of the analyte and minimal loss. | |
| Inefficient enzymatic hydrolysis. | Optimize the hydrolysis conditions, including the type and amount of β-glucuronidase, incubation time, temperature, and pH.[8][11] Consider using a combination of enzymes if both glucuronide and sulfate conjugates are expected. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-extraction of interfering compounds (e.g., phospholipids from fatty tissues). | For LLE, a post-extraction clean-up step using a phospholipid removal plate or a freeze-thaw cycle to precipitate lipids might be necessary.[12] For SPE, ensure the wash steps are effective at removing matrix components. A more selective SPE sorbent may be required.[5][6] |
| Insufficient chromatographic separation. | Optimize the LC gradient to separate this compound from co-eluting matrix components. | |
| Poor Reproducibility | Variability in manual LLE procedure. | Emulsion formation and inconsistent phase separation are common issues. Consider using Supported Liquid Extraction (SLE) to avoid these problems.[7][9] |
| Inconsistent tissue sample size and composition. | Ensure that tissue samples are of a consistent weight and, if possible, from a similar anatomical location to minimize biological variability. | |
| Degradation of the analyte. | Keep samples on ice during processing and minimize the time between homogenization and extraction.[1] Avoid high temperatures and extreme pH during all steps. | |
| No or Very Low this compound Detected | Absence of enzymatic hydrolysis. | As mentioned in the FAQs, hydrolysis is crucial for measuring total this compound. Ensure this step is included and optimized in your protocol. |
| Incorrect analytical standard. | Verify the identity and purity of the this compound analytical standard used for calibration. | |
| Instrument sensitivity issues. | Check the performance of the analytical instrument (e.g., LC-MS/MS) to ensure it has sufficient sensitivity to detect the low endogenous levels of this compound. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Adipose Tissue
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen adipose tissue.
-
Add 1 mL of ice-cold phosphate-buffered saline (PBS) and homogenize using a bead beater or a rotor-stator homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout the process.
-
-
Enzymatic Hydrolysis:
-
To the homogenate, add a sufficient amount of β-glucuronidase enzyme (e.g., from Helix pomatia). The exact amount should be optimized based on the enzyme activity.
-
Incubate the mixture at 37°C for 2-4 hours with gentle shaking.
-
-
Liquid-Liquid Extraction:
-
After hydrolysis, add 5 mL of a methyl tert-butyl ether (MTBE) and hexane mixture (1:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of the solvent mixture.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Liver Tissue
-
Tissue Homogenization:
-
Accurately weigh approximately 50 mg of frozen liver tissue.
-
Add 1 mL of ice-cold 0.1 M acetate buffer (pH 5.0) and homogenize thoroughly.
-
-
Enzymatic Hydrolysis:
-
Add β-glucuronidase to the homogenate and incubate at 37°C for 2-4 hours.
-
-
Protein Precipitation and Clarification:
-
Add 2 mL of ice-cold acetonitrile to the hydrolysate to precipitate proteins.
-
Vortex and then centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
-
Solid-Phase Extraction:
-
Condition a mixed-mode SPE cartridge (e.g., C18 with anion exchange) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 3 mL of hexane to remove non-polar interferences like lipids.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize reported recovery data for steroid extraction from various matrices. It is important to note that specific recovery for this compound from tissues is not widely reported, and these values for related steroids should be used as a general guide. Optimization for your specific tissue and analyte is highly recommended.
Table 1: Comparison of Extraction Methods for Steroids in Biological Matrices
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Cortisol | Plasma | Oasis PRiME HLB SPE | 98 ± 8 | [6] |
| Cortisol | Plasma | Supported Liquid Extraction (SLE) | 89 ± 7 | [6] |
| Cortisol | Plasma | Liquid-Liquid Extraction (LLE) | 70 ± 10 | [6] |
| Multiple Steroids | Serum | C8 + QAX SPE | 90-98 | [12] |
| Aldosterone | Plasma | Supported Liquid Extraction (SLE) | Not specified, but good agreement with SPE | [8] |
Visualizations
References
- 1. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. Preclinical challenges in steroid analysis of human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Supported liquid extraction as an alternative to solid phase extraction for LC-MS/MS aldosterone analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Common Problems in Tissue Processing and How to Solve Them - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 11. benchchem.com [benchchem.com]
- 12. Restek - Blog [restek.com]
Technical Support Center: Optimizing Enzymatic Hydrolysis of β-Cortolone Glucuronide
Welcome to the technical support center for the optimization of enzymatic hydrolysis of β-Cortolone glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you achieve efficient and reliable hydrolysis results.
Frequently Asked Questions (FAQs)
Q1: Which type of β-glucuronidase is most effective for hydrolyzing steroid glucuronides like β-Cortolone glucuronide?
A1: Both β-glucuronidase from Helix pomatia and E. coli are reported to be effective for hydrolyzing steroid glucuronides.[1][2] E. coli β-glucuronidase often exhibits higher specific activity and can complete the hydrolysis in a much shorter time, typically within 15 to 30 minutes.[3] Preparations from Helix pomatia are also widely used and are effective for both glucuronide and sulfate steroid conjugates, though they may require longer incubation times.[1][4]
Q2: What are the optimal pH and temperature conditions for the enzymatic hydrolysis of β-Cortolone glucuronide?
A2: The optimal conditions depend on the source of the β-glucuronidase. For E. coli β-glucuronidase, the optimal pH is typically between 6.0 and 6.5.[3] For β-glucuronidase from Helix pomatia, the optimal pH for glucuronide hydrolysis is in the range of 4.5 to 5.0.[4] The optimal temperature for most β-glucuronidase enzymes is generally between 37°C and 60°C.[5][6] It is crucial to consult the manufacturer's specifications for the particular enzyme you are using.
Q3: My hydrolysis reaction is incomplete. What are the common causes?
A3: Incomplete hydrolysis can be due to several factors, including suboptimal pH or temperature, insufficient enzyme concentration, the presence of inhibitors in the sample matrix, or a short incubation time.[1] Urine, a common matrix for steroid analysis, contains endogenous inhibitors that can reduce enzyme activity.[1]
Q4: Can I use the same hydrolysis conditions for different steroid glucuronides?
A4: While general conditions for steroid glucuronide hydrolysis can be a good starting point, optimization is often necessary for each specific analyte. The rate of hydrolysis can be influenced by the structure of the steroid and the position of the glucuronide linkage.[7]
Q5: How can I remove potential inhibitors from my urine samples before hydrolysis?
A5: Solid-phase extraction (SPE) is a common and effective method for cleaning up urine samples and removing inhibitors prior to enzymatic hydrolysis.[8] Using a resin like Amberlite XAD-2 has also been shown to be effective in removing inhibitors.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no hydrolysis of β-Cortolone glucuronide | Suboptimal pH of the reaction buffer. | Verify the pH of your buffer and adjust it to the optimal range for your specific β-glucuronidase. For E. coli enzyme, aim for a pH of 6.0-6.5.[3] For Helix pomatia, a pH of 4.5-5.0 is recommended.[4] |
| Incorrect incubation temperature. | Ensure your incubator is calibrated and set to the optimal temperature for your enzyme, typically between 37°C and 60°C.[5][6] | |
| Insufficient enzyme concentration or activity. | Increase the amount of β-glucuronidase in the reaction. Ensure the enzyme has been stored correctly and has not lost activity. | |
| Presence of inhibitors in the sample matrix. | Clean up the sample prior to hydrolysis using solid-phase extraction (SPE).[8] Alternatively, dilute the sample to reduce the concentration of inhibitors. | |
| Inconsistent hydrolysis results between samples | Variability in the sample matrix (e.g., urine pH, presence of inhibitors). | Standardize your sample preparation protocol, including a sample cleanup step. Measure the pH of each sample and adjust as necessary before adding the enzyme. |
| Inaccurate pipetting of enzyme or sample. | Calibrate your pipettes regularly and ensure accurate and consistent dispensing of all reagents. | |
| Degradation of the analyte (β-Cortolone) | Harsh hydrolysis conditions (e.g., acid hydrolysis). | Enzymatic hydrolysis is a milder method that is less likely to cause degradation compared to acid hydrolysis.[3] Ensure the pH and temperature are within the optimal range for the enzyme. |
Data Presentation
Table 1: Comparison of Common β-Glucuronidase Enzymes for Steroid Glucuronide Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Typical Incubation Time | Key Characteristics |
| Escherichia coli | 6.0 - 6.5[3] | 37 - 48[3] | 15 - 30 minutes[3] | High specific activity, fast reaction time, low sulfatase activity.[2] |
| Helix pomatia | 4.5 - 5.0[4] | 37 - 60[5] | 3 - 24 hours[1] | Contains both β-glucuronidase and sulfatase activity.[4] |
| Patella vulgata | 4.5 - 5.2 | 37 - 55 | 4 - 18 hours | Effective for steroid glucuronides, activity is dependent on steroid structure.[7] |
| Bovine Liver | 4.5 - 5.0 | 37 - 50 | 18 - 24 hours | Activity can be enhanced by the presence of Na2SO4.[1] |
| Recombinant | Varies by expression system (often pH 6.8) | 55 - 65 | 30 - 120 minutes | High purity, low lot-to-lot variability, can be optimized for specific substrates.[9][10] |
Note: The optimal conditions provided are general ranges for steroid glucuronides. It is highly recommended to perform an in-house optimization for β-Cortolone glucuronide specifically.
Table 2: Recommended Buffer Systems for Enzymatic Hydrolysis
| Buffer | Typical pH Range | Concentration | Notes |
| Acetate Buffer | 4.0 - 5.5 | 0.1 - 1 M | Commonly used for enzymes with acidic pH optima, such as from Helix pomatia.[4] |
| Phosphate Buffer | 6.0 - 7.5 | 0.1 - 0.8 M | Suitable for enzymes with a neutral pH optimum, like E. coli β-glucuronidase. Phosphate ions can inhibit arylsulfatase activity.[11] |
| Citrate Buffer | 3.0 - 6.2 | 0.1 M | Can be an effective buffer for the simultaneous hydrolysis of glucuronides and sulfates.[11] |
Experimental Protocols
Detailed Methodology for Enzymatic Hydrolysis of β-Cortolone Glucuronide in Urine followed by LC-MS/MS Analysis
This protocol provides a general framework. Optimization of specific parameters such as enzyme concentration and incubation time is recommended.
1. Sample Preparation (Urine) a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples at 2000 x g for 5 minutes to pellet any precipitate. c. Use the supernatant for the subsequent steps. d. (Optional but Recommended) Solid-Phase Extraction (SPE) for Sample Cleanup: i. Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions. ii. Load the urine supernatant onto the cartridge. iii. Wash the cartridge to remove interfering substances. iv. Elute the steroid glucuronides with an appropriate solvent (e.g., methanol). v. Evaporate the eluate to dryness under a stream of nitrogen. vi. Reconstitute the residue in the hydrolysis buffer.
2. Enzymatic Hydrolysis a. To 1 mL of the prepared urine sample (or reconstituted extract), add 0.5 mL of the appropriate buffer (see Table 2). b. Adjust the pH to the optimal range for the selected β-glucuronidase. c. Add the specified amount of β-glucuronidase (e.g., 5000 units). d. Vortex the mixture gently for 10-15 seconds. e. Incubate the samples at the optimal temperature for the required duration (see Table 1).
3. Extraction of Hydrolyzed β-Cortolone a. After incubation, cool the samples to room temperature. b. Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Vortex vigorously for 1-2 minutes. d. Centrifuge at 2000 x g for 5 minutes to separate the phases. e. Transfer the organic (upper) layer to a clean tube. f. Repeat the extraction process on the aqueous layer for a more complete recovery. g. Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
4. Sample Reconstitution and LC-MS/MS Analysis a. Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water). b. Vortex to dissolve the residue. c. Transfer the reconstituted sample to an autosampler vial. d. Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
Visualizations
References
- 1. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The extraction and hydrolysis of steroid monoglucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wada-ama.org [wada-ama.org]
- 9. norlab.com [norlab.com]
- 10. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Troubleshooting Matrix Effects in β-Cortolone Quantification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating matrix effects in the quantification of β-Cortolone.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a problem for β-Cortolone quantification?
A1: A matrix effect is the alteration of ionization efficiency for a target analyte, such as β-Cortolone, by co-eluting substances from the sample matrix.[1] In the context of LC-MS/MS analysis, components like phospholipids, salts, and proteins present in biological samples (e.g., plasma, urine) can suppress or enhance the β-Cortolone signal at the detector.[1][2] This interference can lead to inaccurate and imprecise quantification.[2][3][4] Ion suppression is the more common phenomenon, where matrix components compete with the β-Cortolone analyte for ionization, leading to a weaker signal.[5]
Q2: My β-Cortolone peak area is unexpectedly low and variable. Could this be a matrix effect?
A2: Yes, low and inconsistent peak areas are classic signs of ion suppression, a primary type of matrix effect.[3] This occurs when molecules in your sample matrix co-elute with β-Cortolone and interfere with its ionization in the mass spectrometer's source, leading to a reduced and variable signal.[2][3][4]
Q3: How can I experimentally determine if matrix effects are causing poor accuracy and precision in my assay?
A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method .[1][2] This involves comparing the response of β-Cortolone in a clean solution (neat solvent) to its response when spiked into an extracted blank matrix from multiple sources.[1][6] A significant difference in signal response indicates the presence of matrix effects.[1] A qualitative method, known as post-column infusion , can also be used to identify specific retention time regions where suppression occurs.[3][6]
Q4: What are the most common sources of ion suppression for β-Cortolone analysis in biological samples?
A4: The primary sources of ion suppression are endogenous matrix components that are not adequately removed during sample preparation.[2][7] For corticosteroids like β-Cortolone, which are often analyzed in complex matrices like plasma, serum, or urine, the main culprits include:
-
Phospholipids: Abundant in plasma and serum, these are notoriously problematic for causing ion suppression in electrospray ionization (ESI).[3]
-
Salts and Buffers: High concentrations of non-volatile salts can suppress analyte ionization.[3]
-
Proteins and Peptides: Residual proteins or peptides not removed during sample preparation can co-elute and cause interference.[3]
Q5: What is the most effective first step to reduce matrix effects?
A5: A robust sample preparation protocol is the most effective way to minimize matrix effects by removing interfering components before LC-MS analysis.[2][3][8] While methods like Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are common, Solid-Phase Extraction (SPE) is often superior for creating cleaner extracts.[9][10] SPE is highly selective and can effectively remove phospholipids and other interferences while concentrating the analyte.[3][8]
Q6: I'm using a stable isotope-labeled internal standard (SIL-IS). Shouldn't that correct for matrix effects?
A6: Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate quantification based on the response ratio.[1] However, a SIL-IS may not always perfectly compensate for matrix effects, especially if ion suppression is severe.[1] Significant signal loss can still compromise the assay's overall sensitivity.[1] Therefore, it is always best practice to first minimize the matrix effect and then use a SIL-IS to correct for any residual, unavoidable effects.
Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Quantifying Matrix Effect (Post-Extraction Addition)
This protocol allows for the quantitative determination of matrix effects.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare β-Cortolone standards in a clean solvent (e.g., mobile phase or reconstitution solvent) at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of the blank biological matrix (e.g., human plasma). Process these blank samples through your entire extraction procedure.
-
Spike: After the final extraction step (e.g., after elution and evaporation, before reconstitution), spike the resulting extracts with the β-Cortolone standards to achieve the same final concentrations as in Set A.
-
-
Analysis: Analyze both sets of samples using your established LC-MS/MS method.
-
Calculation: Calculate the Matrix Effect (ME) using the following formula for each concentration level and each matrix lot:
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Ideally, the absolute matrix effect should be between 85% and 115%.[2]
-
Data Presentation Example:
| Concentration | Peak Area (Set A: Neat Solution) | Peak Area (Set B: Spiked Matrix) | Matrix Effect (%) | Interpretation |
| Low QC | 150,000 | 82,500 | 55.0% | Severe Suppression |
| Mid QC | 750,000 | 427,500 | 57.0% | Severe Suppression |
| High QC | 1,500,000 | 900,000 | 60.0% | Severe Suppression |
Guide 2: General Protocol for Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general guideline for SPE cleanup of corticosteroids from plasma, which is a highly effective technique for reducing matrix effects.[9][11]
Methodology:
-
Sample Pre-treatment: Thaw plasma samples and vortex. Centrifuge to pellet any precipitates. Dilute the plasma sample (e.g., 1:1 with 2% phosphoric acid in water) to reduce protein binding and improve loading efficiency.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a C18 reversed-phase or a mixed-mode polymeric cartridge) by passing methanol followed by water through it.[1] This activates the sorbent.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water). This step is crucial for removing polar interferences like salts while retaining the more hydrophobic β-Cortolone.
-
Elution: Elute the β-Cortolone from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).[1]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Caption: Relative effectiveness of common sample preparation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. itspsolutions.com [itspsolutions.com]
- 11. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level b-Cortolone Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of b-Cortolone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting low levels of this compound?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and other corticosteroids in biological matrices due to its high sensitivity and selectivity.[1][2] This technique allows for the detection of analytes at very low concentrations, often in the picogram to nanogram per milliliter range.
Q2: What are the primary challenges in achieving high sensitivity for this compound detection?
A2: The main challenges include:
-
Matrix Effects: Interference from other components in the biological sample (e.g., plasma, urine, saliva) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3]
-
Co-elution of Isobaric Compounds: Molecules with the same mass-to-charge ratio as this compound, such as allo-tetrahydrocortisol (allo-THF), can co-elute during chromatographic separation, making it difficult to distinguish between the compounds.[4]
-
Low Endogenous Concentrations: this compound is often present at very low physiological levels, requiring highly sensitive analytical methods for accurate measurement.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is crucial for accurate and sensitive detection. Strategies include:
-
Effective Sample Preparation: Employing techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) can effectively remove interfering matrix components.[5][6][7]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is essential.[8]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., d4-b-Cortolone) can compensate for matrix-induced signal variability.
Q4: What are the key parameters to optimize in an LC-MS/MS method for this compound?
A4: For optimal sensitivity, focus on:
-
Ionization Source Parameters: Fine-tuning the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source settings, such as capillary voltage, gas flows, and temperature, can significantly enhance the this compound signal.[9]
-
MRM Transitions: Selecting the most abundant and specific precursor-to-product ion transitions (Multiple Reaction Monitoring) for this compound is critical for selectivity and sensitivity.
-
Collision Energy: Optimizing the collision energy for each MRM transition maximizes the production of specific product ions.[10]
-
Chromatographic Conditions: Adjusting the mobile phase composition, gradient, flow rate, and column chemistry can improve peak shape and separation from interferences.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
Question: I am not seeing a detectable peak for this compound, or the signal is much lower than expected. What should I do?
Answer: A low or absent signal can stem from issues in the sample preparation, LC separation, or MS detection. Follow this systematic troubleshooting approach:
Troubleshooting Workflow for Low Signal
Caption: A step-by-step guide to troubleshooting low this compound signal.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is tailing, fronting, or split. What are the likely causes and how can I fix it?
Answer: Poor peak shape can compromise integration and reduce apparent sensitivity. Here are common causes and solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between this compound and the column packing material, or a contaminated guard/analytical column.[11]
-
Solution:
-
Ensure the mobile phase pH is appropriate for this compound.
-
Flush the column or replace the guard column. If the problem persists, replace the analytical column.
-
Consider a different column chemistry that is less prone to secondary interactions.
-
-
-
Peak Fronting:
-
Split Peaks:
-
Cause: Can be caused by a partially clogged column frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.[11][14]
-
Solution:
-
Filter all samples before injection.
-
Reverse-flush the column (if recommended by the manufacturer).
-
Ensure the sample solvent is similar in strength to or weaker than the initial mobile phase.[15]
-
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
This protocol is adapted for the extraction of corticosteroids from plasma or serum.
-
Sample Preparation:
-
Pipette 200 µL of plasma or serum into a clean glass tube.
-
Add 200 µL of deionized water.[16]
-
Add an appropriate amount of a deuterated internal standard (e.g., d4-b-Cortolone).
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.[16]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline for SPE of corticosteroids from urine.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulates.
-
Dilute 1 mL of urine with 1 mL of a suitable buffer to adjust the pH.[17]
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the column.[5] Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a wash of 2 mL of hexane to remove non-polar interferences.[5]
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of ethyl acetate or a suitable organic solvent.[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
SPE Workflow Diagram
Caption: A typical workflow for Solid Phase Extraction (SPE).
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| LC Column | C18, 2.1 x 100 mm, < 2.7 µm | Provides good retention and separation for steroids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC. |
| Gradient | 30-95% B over 5-10 min | Elutes this compound and separates it from other compounds. |
| Ionization Mode | ESI Positive | Corticosteroids ionize well in positive mode. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Source Temp. | 120 - 150 °C | Aids in desolvation. |
| Desolvation Temp. | 350 - 500 °C | Evaporates the solvent from the droplets. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
Table 2: Example MRM Transitions for Cortisol Metabolites (including this compound)
Note: Optimal values should be determined empirically on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 365.2 | 347.2 | ~15-25 |
| 365.2 | 299.2 | ~20-30 | |
| Cortisol | 363.2 | 121.1 | ~25-35 |
| 363.2 | 345.2 | ~15-25 | |
| Cortisone | 361.2 | 163.1 | ~20-30 |
| 361.2 | 343.2 | ~15-25 | |
| d4-Cortisol (IS) | 367.2 | 121.1 | ~25-35 |
Table 3: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least clean extract, high risk of matrix effects. | High-throughput screening, when matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, good recovery. | More labor-intensive, emulsion formation can be an issue. | Cleaner samples are required, good for removing lipids. |
| Solid Phase Extraction (SPE) | Cleanest extract, high concentration factor, can be automated. | Most expensive, requires method development. | Achieving the lowest detection limits, complex matrices. |
References
- 1. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. halocolumns.com [halocolumns.com]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - UZ [thermofisher.com]
Technical Support Center: b-Cortolone Immunoassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to b-Cortolone standard curve linearity and other common challenges encountered during immunoassay experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of non-linear standard curves in a competitive ELISA for this compound?
A1: The most frequent causes of non-linear standard curves in competitive ELISAs include inaccurate preparation of the standard dilutions, pipetting errors, and improper curve fitting. In a competitive assay, a sigmoidal curve is expected when plotting the signal against the log of the concentration. Linearity is typically observed in the central part of this curve. Issues at the high and low ends of the curve, such as plateaus, are expected and indicate the limits of the assay's dynamic range.[1][2]
Q2: How can I determine if matrix effects are impacting my this compound assay?
A2: Matrix effects, which are interferences from components in your sample (e.g., serum, plasma), can lead to inaccurate quantification.[3][4][5] To test for matrix effects, you can perform a spike and recovery experiment. Add a known amount of this compound standard to your sample matrix and compare the measured concentration to the expected concentration. A significant deviation from 100% recovery suggests the presence of matrix effects.[4] Another method is to perform serial dilutions of your sample; if the calculated concentration is not consistent across dilutions, matrix effects are likely present.
Q3: What are the recommended storage conditions for this compound standards and samples?
A3: While specific stability data for this compound is limited, general recommendations for corticosteroids suggest that solid forms should be stored at -20°C, protected from light. For solutions, it is advisable to prepare them fresh. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or lower can help maintain stability.[6] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[6]
Q4: Which substances are likely to cross-react with a this compound antibody?
A4: Cross-reactivity is a common issue in steroid immunoassays due to the structural similarity between different steroid molecules.[7][8][9] Steroids with a similar core structure to this compound, such as cortisol, cortisone, and their metabolites, have the potential to cross-react. The degree of cross-reactivity depends on the specificity of the primary antibody used in the assay. It is crucial to consult the assay kit's manual for a cross-reactivity chart or to validate the assay's specificity by testing potentially interfering compounds.
Q5: What is the best curve-fitting model for a this compound competitive ELISA?
A5: For competitive immunoassays, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is generally recommended.[10] These models are designed to fit sigmoidal dose-response curves accurately. A simple linear regression is often inadequate and will likely result in poor accuracy, especially at the lower and upper ends of the standard curve.[1]
Troubleshooting Guide: Standard Curve Linearity Issues
This guide provides a structured approach to diagnosing and resolving common problems affecting the linearity and quality of your this compound standard curve.
Problem 1: Poor Standard Curve Shape (Non-Sigmoidal or High R² Value on Linear Fit)
| Possible Cause | Recommended Solution |
| Incorrect Standard Preparation | Carefully re-prepare the this compound standard dilutions. Ensure the stock solution is completely dissolved and accurately diluted. Use calibrated pipettes and fresh tips for each dilution.[2] |
| Pipetting Inaccuracy | Practice proper pipetting techniques to ensure consistency. When adding reagents to the plate, be careful not to splash and to dispense the correct volume.[2] |
| Degraded Standard | Use a fresh vial of this compound standard. Ensure that standards are stored correctly according to the manufacturer's instructions to prevent degradation.[1][2] |
| Inappropriate Curve Fitting | Use a non-linear regression model, such as a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) fit, which is suitable for sigmoidal curves typical of competitive ELISAs.[10] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure that all containers and pipette tips are clean and free of contaminants. |
Problem 2: Low Signal or Poor Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Suboptimal Antibody/Antigen Concentration | Titrate the capture antibody and the enzyme-conjugated this compound to determine the optimal concentrations that provide a good dynamic range. |
| Insufficient Incubation Times | Increase the incubation times for the antibody binding and substrate development steps to allow the reactions to proceed to completion. |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate has been stored correctly and has not expired. Consider using a fresh vial of conjugate. |
| Incorrect Wavelength Reading | Verify that the microplate reader is set to the correct wavelength for the substrate used in the assay. |
Problem 3: High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer used. Ensure that all wells are thoroughly washed to remove unbound reagents. |
| Non-specific Binding | Use a high-quality blocking buffer and ensure that the plate is incubated with the blocking buffer for the recommended time to prevent non-specific binding of antibodies and conjugates. |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay to avoid contamination. |
| Over-development of Substrate | Reduce the substrate incubation time or dilute the enzyme conjugate to prevent excessive color development. |
Experimental Protocols
Protocol: Preparation of this compound Standard Curve
This protocol outlines the steps for preparing a serial dilution of a this compound standard for a competitive ELISA.
-
Prepare Stock Solution: Reconstitute the lyophilized this compound standard in the recommended diluent to a known stock concentration (e.g., 1 µg/mL). Mix thoroughly by gentle vortexing.
-
Serial Dilution:
-
Label a series of microcentrifuge tubes (e.g., 1 through 8).
-
Pipette the appropriate volume of assay buffer into tubes 2 through 8.
-
Transfer a specific volume of the stock solution into tube 1.
-
Perform a serial dilution by transferring a set volume from tube 1 to tube 2, mixing well, and then transferring the same volume from tube 2 to tube 3, and so on. Use a fresh pipette tip for each transfer.
-
-
Blank and Zero Standard:
-
Prepare a "zero standard" (B0) well containing only the assay buffer. This represents the maximum signal.
-
Prepare a "blank" well containing only the substrate and stop solution to measure the background absorbance of the plate and reagents.
-
Protocol: Sample Preparation and Mitigation of Matrix Effects
This protocol provides general guidance for preparing biological samples and minimizing matrix interference.
-
Sample Collection and Storage:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature, then centrifuge at 1000-2000 x g for 15 minutes. Collect the serum and store at -20°C or lower.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000-2000 x g for 15 minutes. Collect the plasma and store at -20°C or lower.
-
Urine: Collect a mid-stream urine sample. Centrifuge to remove particulate matter. Store at -20°C or lower.
-
-
Sample Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances. A common LLE method for steroids involves extraction with a non-polar solvent like diethyl ether or methyl tert-butyl ether.
-
Sample Dilution: Diluting samples in the assay buffer is a simple and often effective way to reduce matrix effects.[3] The optimal dilution factor should be determined experimentally.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for this compound standard curve linearity issues.
Caption: A systematic approach to identifying and mitigating matrix effects in this compound immunoassays.
References
- 1. arp1.com [arp1.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.graphpad.com [cdn.graphpad.com]
Technical Support Center: β-Cortolone Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of β-Cortolone.
Troubleshooting Guides
Contamination in β-Cortolone analysis can arise from various sources, including sample preparation, the LC-MS system, and laboratory environment. A systematic approach is crucial for identifying and resolving these issues.
Issue 1: Unexpected Peaks in Mass Spectra
Symptoms: Your mass spectra show prominent peaks that do not correspond to β-Cortolone or other expected metabolites.
Possible Causes and Solutions:
-
Environmental Contamination: Dust and personal care products are common sources of contamination.
-
Troubleshooting Steps:
-
Work in a clean environment, such as a laminar flow hood, to minimize exposure to airborne particles.
-
Wear powder-free nitrile gloves and a clean lab coat. Avoid using hand creams or lotions before handling samples.
-
Ensure all glassware and plasticware are thoroughly cleaned with high-purity solvents.
-
-
-
Solvent and Reagent Impurities: Even high-purity solvents can contain impurities that interfere with analysis.
-
Troubleshooting Steps:
-
Analyze a blank run by injecting the mobile phase to check for contamination in the LC-MS system.
-
If the blank is contaminated, prepare a fresh batch of mobile phase using new solvents and bottles.
-
Use LC-MS grade solvents and reagents whenever possible.
-
-
-
Plasticizers and Polymers: Phthalates and other plasticizers can leach from plastic containers and tubing. Polyethylene glycol (PEG) is a common contaminant from various sources.
-
Troubleshooting Steps:
-
Use glass or polypropylene containers for sample and solvent storage.
-
Minimize the use of plasticware throughout the experimental workflow.
-
Be aware of potential PEG contamination from detergents or personal care products.
-
-
Logical Workflow for Troubleshooting Unexpected Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common m/z values for background ions in LC-MS analysis?
A1: Common background ions originate from solvents, additives, and plasticizers. A table of common contaminants is provided below.
| Contaminant | Common Adducts and m/z Values | Likely Source |
| Plasticizers (Phthalates) | e.g., Dioctyl phthalate (DOP): [M+H]⁺ at 391.28, [M+Na]⁺ at 413.26 | Plastic tubing, containers, bottle caps |
| Slip Agents (e.g., Erucamide) | [M+H]⁺ at 338.3, [M+Na]⁺ at 360.3 | Polypropylene tubes and plates |
| Solvent Adducts | e.g., Sodium formate clusters: [2M+Na]⁺ at 158.98, [3M+Na]⁺ at 226.96 | Formic acid in mobile phase with sodium contamination |
| Polyethylene Glycol (PEG) | Repeating units of 44.026 Da (C₂H₄O) | Detergents, personal care products, lubricants |
| Human Keratin | Doubly and triply charged ions from various keratin proteins | Dust, skin, hair |
Q2: How can I prevent keratin contamination in my samples?
A2: Keratin is a very common contaminant in proteomics and metabolomics. To minimize its presence:
-
Work in a clean, low-dust environment, ideally a laminar flow hood.
-
Wear powder-free nitrile gloves and a lab coat at all times.
-
Keep sample tubes, plates, and reagent bottles covered as much as possible.
-
Thoroughly clean all work surfaces before starting your experiment.
Q3: My blank runs look clean, but my samples show contamination. What should I investigate?
A3: If the contamination is absent in the blank but present in your samples, the source is likely from the sample preparation workflow.[1]
-
Sample Matrix: The biological matrix itself can be a source of interference. Ensure your sample cleanup and extraction methods are robust.
-
Reagents and Consumables: Check all reagents and consumables used during sample preparation, including enzymes (e.g., β-glucuronidase), buffers, and solid-phase extraction (SPE) cartridges.
-
Cross-Contamination: Ensure there is no carryover between samples on the autosampler.
Q4: Can the stability of β-Cortolone affect my analysis?
A4: Yes. β-Cortolone, like other corticosteroids, can be susceptible to degradation.
-
Storage: Store β-Cortolone standards and samples at -20°C or lower for long-term stability.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
-
Degradation Products: Be aware of potential degradation products that could interfere with your analysis. Oxidation is a common degradation pathway for corticosteroids.[3]
Experimental Protocols
Protocol: Sample Preparation of Urine for β-Cortolone Analysis by LC-MS
This protocol provides a general workflow for the extraction of β-Cortolone from urine samples.
-
Sample Hydrolysis (for conjugated β-Cortolone):
-
To 1 mL of urine, add an internal standard.
-
Add 500 µL of 1 M ammonium acetate buffer (pH 6.1).
-
Add 40 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for 4 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute β-Cortolone with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 23% acetonitrile in 0.1% formic acid).[4]
-
Vortex and transfer to an autosampler vial.
-
Experimental Workflow Diagram
Caption: General experimental workflow for β-Cortolone analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Established Benchmark vs. a Lesser-Known Metabolite: A Comparative Guide to Cortisol and β-Cortolone as Stress Biomarkers
For researchers, scientists, and drug development professionals, the accurate measurement of physiological stress is paramount. Cortisol has long been the gold standard biomarker for assessing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. However, the landscape of stress biomarkers is evolving, with increasing interest in cortisol metabolites. This guide provides a detailed comparison of cortisol and one of its metabolites, β-cortolone, as potential stress biomarkers, supported by experimental data and protocols.
While cortisol is the primary glucocorticoid released in response to stress, its metabolic pathways generate a host of other compounds. Among these is β-cortolone, a downstream metabolite. This guide will delve into the established role of cortisol, introduce the current understanding of β-cortolone, and, due to the limited direct comparative data on β-cortolone, will also incorporate data on the more extensively studied cortisol metabolite, cortisone, to provide a broader context for evaluating cortisol metabolites as stress biomarkers.
Cortisol: The Primary Stress Hormone
Cortisol is a steroid hormone synthesized in the adrenal cortex. Its release is tightly regulated by the HPA axis.[1] In response to a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal glands to produce and release cortisol.[2] Cortisol exerts a wide range of effects on the body, including regulating metabolism, immune function, and cardiovascular tone, all aimed at restoring homeostasis during and after a stressful event.[1]
Cortisol Signaling Pathway
The signaling cascade of the HPA axis, culminating in cortisol release and its feedback mechanism, is a cornerstone of stress physiology.
β-Cortolone: A Cortisol Metabolite
β-cortolone is a metabolite of cortisol, formed through a series of enzymatic reactions.[3] Specifically, cortisol can be metabolized to 5β-tetrahydrocortisol, which is then converted to β-cortolone by 20β-hydroxysteroid dehydrogenase.[3] As a downstream product of cortisol metabolism, its levels in biological fluids reflect the production and subsequent breakdown of cortisol. However, there is a significant lack of research directly investigating β-cortolone as a primary biomarker of acute or chronic stress.
The Cortisol to Cortisone Ratio: A More Informative Metric?
In contrast to β-cortolone, cortisone, the inactive form of cortisol, has garnered considerable research interest. The interconversion of cortisol and cortisone is a key regulatory step in glucocorticoid action. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) converts active cortisol to inactive cortisone, while 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) reactivates cortisone to cortisol in various tissues.[4] The ratio of cortisol to cortisone is increasingly recognized as a valuable biomarker for assessing adrenal function and the body's response to stress.[5] A high cortisol/cortisone ratio can indicate high stress levels or inflammation.[5] Recent studies suggest that salivary cortisone may even better reflect serum cortisol patterns than salivary cortisol itself, highlighting its potential as a reliable non-invasive biomarker.[6]
Quantitative Comparison: Cortisol vs. Cortisone
The following table summarizes key performance characteristics of cortisol and cortisone as stress biomarkers based on available literature. Direct quantitative data for β-cortolone is currently insufficient for a meaningful comparison.
| Feature | Cortisol | Cortisone | β-Cortolone |
| Primary Role | Active stress hormone[1] | Inactive precursor to cortisol[4] | Metabolite of cortisol[3] |
| Typical Matrix | Saliva, serum, urine, hair[1][6] | Saliva, serum, urine[6][7] | Urine[8][9] |
| Response to Stress | Levels increase in response to acute stress[1] | Levels can reflect cortisol production and metabolism[6] | Levels are dependent on cortisol metabolism |
| Diagnostic Utility | Widely used to assess HPA axis function and diagnose conditions like Cushing's syndrome and Addison's disease.[8] | The cortisol/cortisone ratio is used to assess adrenal function and stress.[5] Salivary cortisone shows a strong correlation with serum cortisol.[6] | Limited data; has been studied in the context of certain diseases but not extensively as a stress biomarker.[3] |
Experimental Protocols
Accurate and reproducible measurement of these steroids is crucial for their validation as biomarkers. Below are generalized methodologies for their quantification in biological samples.
General Experimental Workflow for Biomarker Quantification
Sample Collection and Preparation
-
Saliva: Samples are typically collected by passive drool or using absorbent swabs. It is a non-invasive method suitable for frequent sampling.
-
Urine: 24-hour urine collections can provide an integrated measure of steroid production over a day.[8] For some applications, first morning urine is used.[10]
-
Serum/Plasma: Blood samples provide a direct measure of circulating hormone levels but are invasive.
-
Hair: Hair analysis offers a retrospective view of cortisol exposure over weeks to months, reflecting chronic stress.
Analytical Methods
-
Immunoassays (ELISA): These are widely available and cost-effective for cortisol measurement. However, they can suffer from cross-reactivity with other steroids, potentially leading to less accurate results.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for the simultaneous quantification of multiple steroids, including cortisol, cortisone, and β-cortolone.[8][9]
A detailed LC-MS/MS method for the quantification of cortisol and its metabolites in human urine has been described. This involves enzymatic hydrolysis of glucuronidated metabolites, followed by liquid-liquid or solid-phase extraction, and subsequent analysis by LC-MS/MS.[8][11]
Conclusion
Cortisol remains the primary and most extensively validated biomarker for assessing the physiological response to stress. While the direct investigation of β-cortolone as a stress biomarker is currently limited, the study of cortisol metabolites offers a promising avenue for refining our understanding of HPA axis dynamics. The analysis of cortisone, particularly in saliva and in the context of the cortisol/cortisone ratio, provides a more nuanced picture of glucocorticoid regulation and may offer advantages over measuring cortisol alone in certain research settings. Future studies are warranted to explore the potential utility of β-cortolone and other cortisol metabolites as part of a comprehensive panel of stress biomarkers. For researchers and drug development professionals, a multi-faceted approach that considers both cortisol and its key metabolites will likely yield the most insightful data in the assessment of stress and its physiological consequences.
References
- 1. Technical and clinical aspects of cortisol as a biochemical marker of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What Is the Difference Between Cortisol and Cortisone? | Weljii [weljii.com]
- 5. Cortisol/Cortisone Ratio | Rupa Health [rupahealth.com]
- 6. arborassays.com [arborassays.com]
- 7. nadf.us [nadf.us]
- 8. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of b-Cortolone Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of b-Cortolone levels in healthy individuals versus those with various pathological conditions. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective data, detailed experimental methodologies, and relevant biological pathways.
Introduction to this compound
Beta-Cortolone (this compound) is a steroid hormone and a metabolite of cortisol, the primary glucocorticoid in humans. Cortisol undergoes extensive metabolism in the body, and its metabolites, including this compound, are excreted in the urine. The quantification of these metabolites can provide insights into the activity of enzymes involved in steroidogenesis and cortisol clearance, making them potential biomarkers for various endocrine disorders. While this compound itself is considered to have relatively low biological activity, its levels can reflect alterations in the overall cortisol metabolic pathway, which is often dysregulated in disease states.
Comparative Analysis of Urinary this compound Levels
The following table summarizes the urinary concentrations of this compound in healthy individuals compared to patients with endometrial adenocarcinoma and Addison's disease. The data is compiled from peer-reviewed studies and presented to facilitate a clear comparison.
| Condition | Subject Group | Mean this compound Level (µ g/24h ) | Standard Deviation/Range | Significance (vs. Healthy Controls) |
| Healthy | Postmenopausal Women | 34.49 | 25.68 - 40.31 | N/A |
| Endometrial Adenocarcinoma | Postmenopausal Women | 13.08 | 7.21 - 17.65 | p < 0.001 |
| Healthy | Adults (Control Group) | 18.0 | 11.0 - 27.0 (Interquartile Range) | N/A |
| Addison's Disease | Patients on Triple-Dose Hydrocortisone | 13.0 | 8.0 - 24.0 (Interquartile Range) | Not Significantly Different |
Data for Endometrial Adenocarcinoma and corresponding healthy controls are from Bufa et al., 2010. Data for Addison's Disease and corresponding healthy controls are from Espiard et al., 2021.
Experimental Protocols
The quantification of urinary this compound and other steroid metabolites is most commonly achieved through mass spectrometry-based methods, which offer high specificity and sensitivity. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Steroid Profiling
GC-MS is a robust method for the comprehensive analysis of the urinary steroid profile.
-
Sample Preparation:
-
A 24-hour urine collection is typically used.
-
An internal standard (e.g., a deuterated steroid) is added to a urine aliquot.
-
Enzymatic Hydrolysis: Steroid metabolites in urine are primarily conjugated to glucuronic acid or sulfate to increase their water solubility for excretion. To analyze the steroid core, these conjugates must be cleaved. This is achieved by incubating the urine sample with a β-glucuronidase/sulfatase enzyme preparation.
-
Solid-Phase Extraction (SPE): The deconjugated steroids are then extracted and purified from the urine matrix using a solid-phase extraction cartridge (e.g., C18). The cartridge is first conditioned with an organic solvent (e.g., methanol) and then equilibrated with water. The sample is loaded, and interfering substances are washed away. The steroids are then eluted with an organic solvent.
-
Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted steroids are chemically modified in a process called derivatization. A common method is the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The different steroid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column as they are carried along by an inert gas (e.g., helium).
-
The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.
-
The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary Steroid Profiling
LC-MS/MS has become increasingly popular for steroid analysis due to its high throughput and ability to analyze less volatile and thermally fragile compounds without derivatization.
-
Sample Preparation:
-
Similar to the GC-MS protocol, a 24-hour urine sample is used, and an internal standard is added.
-
Enzymatic Hydrolysis: This step is also performed to cleave the glucuronide and sulfate conjugates.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Steroids can be extracted from the hydrolyzed urine using either LLE with an immiscible organic solvent (e.g., ethyl acetate) or SPE as described for the GC-MS protocol.
-
The extracted sample is then evaporated to dryness and reconstituted in the mobile phase used for the LC separation.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into the liquid chromatograph.
-
The steroids are separated on a chromatographic column (e.g., a C18 column) based on their differential partitioning between the mobile phase and the stationary phase.
-
The separated compounds are then introduced into the tandem mass spectrometer.
-
In the first mass analyzer, a specific precursor ion for each analyte is selected.
-
This precursor ion is then fragmented in a collision cell.
-
The second mass analyzer separates the resulting product ions.
-
This process, known as multiple reaction monitoring (MRM), provides very high selectivity and sensitivity for quantification.
-
Quantification is performed by comparing the response of the analyte's specific precursor-product ion transition to that of the internal standard.
-
Cortisol Metabolism Pathway
This compound is a downstream metabolite in the complex pathway of cortisol metabolism. It does not have a recognized independent signaling pathway. The following diagram illustrates the major metabolic conversions of cortisol, leading to the formation of various metabolites, including this compound.
Caption: Cortisol Metabolism Pathway.
Conclusion
The measurement of urinary this compound, as part of a comprehensive steroid profile, offers valuable insights into the pathophysiology of certain diseases. The presented data indicates that altered this compound levels are associated with conditions such as endometrial adenocarcinoma and are modulated by therapeutic interventions in Addison's disease. The established analytical methods of GC-MS and LC-MS/MS provide reliable and sensitive quantification of this compound, facilitating further research into its role as a potential biomarker. Understanding the position of this compound within the cortisol metabolism pathway is crucial for interpreting its fluctuations in various physiological and pathological states. This guide serves as a foundational resource for scientists and clinicians interested in the role of cortisol metabolites in health and disease.
The Evolving Landscape of Adrenal Disorder Diagnostics: A Comparative Analysis of b-Cortolone and Established Markers
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of adrenal disorders is paramount for effective patient management and therapeutic development. While traditional diagnostic markers have long been the standard, emerging biomarkers are continuously being evaluated for their potential to enhance diagnostic accuracy and provide deeper insights into disease pathophysiology. This guide provides a comprehensive comparison of b-Cortolone, a metabolite of cortisol, with established diagnostic markers for various adrenal conditions. We present available experimental data, detailed methodologies, and a visual representation of the underlying biochemical pathways to facilitate an objective assessment of their respective diagnostic utility.
Performance Comparison of Diagnostic Markers
The diagnostic landscape for adrenal disorders relies on a combination of hormonal assays and imaging techniques. While this compound has been investigated as part of the urinary steroid profile, its performance as a standalone marker is not as extensively documented as that of established biomarkers. The following tables summarize the available quantitative data for key diagnostic markers across different adrenal pathologies.
Table 1: Diagnostic Markers for Adrenal Tumors
| Marker/Test | Analyte(s) | Sample Type | Sensitivity | Specificity | Key Findings |
| Urinary Steroid Profiling | Panel of steroid metabolites | 24-hour Urine | High (90% for a panel)[1] | High (88% for a panel)[1] | A panel of 32 steroids showed high accuracy in differentiating adrenocortical carcinoma (ACC) from benign adenomas[1]. |
| Tetrahydro-11-deoxycortisol (THS) | THS | 24-hour Urine | 100%[2] | 99%[2] | At a cut-off of 2.35 μmol/24h, THS was highly effective in differentiating ACC from other adrenal disorders[2]. |
| Imaging (CT/MRI) | Tumor size and characteristics | N/A | Variable | Variable | Tumor size and imaging characteristics have limited specificity in differentiating benign from malignant tumors[1][2]. |
| This compound | This compound | 24-hour Urine | Data not available | Data not available | While part of the urinary steroid profile, specific performance data as a standalone marker for adrenal tumors is not well-documented. |
Table 2: Diagnostic Markers for Cushing's Syndrome
| Marker/Test | Analyte(s) | Sample Type | Sensitivity | Specificity | Key Findings |
| Urinary Free Cortisol (UFC) | Cortisol | 24-hour Urine | Variable | Variable | A long-standing test, but its diagnostic utility, especially with newer, more specific assays, is debated[3][4]. |
| Late-Night Salivary Cortisol | Cortisol | Saliva | High | High | Considered to have the best diagnostic performance as an initial screening test for most forms of Cushing's syndrome[4]. |
| Low-Dose Dexamethasone Suppression Test | Cortisol | Serum | High | Variable | A key test to assess for the loss of feedback inhibition of cortisol secretion[5]. |
| This compound | This compound | 24-hour Urine | Data not available | Data not available | Levels are expected to be altered in line with cortisol overproduction, but specific diagnostic accuracy is not established. |
Table 3: Diagnostic Markers for Addison's Disease (Primary Adrenal Insufficiency)
| Marker/Test | Analyte(s) | Sample Type | Sensitivity | Specificity | Key Findings |
| Basal Cortisol | Cortisol | Serum | Variable | Variable | Low morning cortisol is suggestive but not definitive[6]. |
| ACTH Stimulation Test | Cortisol | Serum | High | High | The gold standard for diagnosing primary adrenal insufficiency[6]. |
| Plasma ACTH | ACTH | Plasma | High | High | Markedly elevated in primary adrenal insufficiency[6]. |
| Urinary Cortisol Metabolites | Panel including cortolones | 24-hour Urine | N/A | N/A | A study on hydrocortisone replacement therapy in Addison's disease showed that the urinary cortisol metabolome, including this compound, can be a tool to assess the adequacy of treatment[7]. |
| This compound | This compound | 24-hour Urine | Data not available | Data not available | Specific diagnostic performance for Addison's disease is not documented. |
Table 4: Diagnostic Markers for Congenital Adrenal Hyperplasia (CAH)
| Marker/Test | Analyte(s) | Sample Type | Sensitivity | Specificity | Key Findings |
| 17-hydroxyprogesterone (17-OHP) | 17-OHP | Serum, Blood Spot | High | High | The primary biomarker for 21-hydroxylase deficiency, the most common form of CAH[8]. |
| Androstenedione | Androstenedione | Serum | High | Variable | Used in conjunction with 17-OHP for diagnosis and monitoring[9]. |
| 11-oxygenated androgens | 11-ketotestosterone, etc. | Serum | High | High | Emerging as more specific biomarkers for monitoring CAH treatment[8][9]. |
| This compound | This compound | 24-hour Urine | Data not available | Data not available | Not a primary marker for CAH diagnosis or monitoring. |
Experimental Protocols
The measurement of urinary steroids, including this compound, is a complex procedure that requires sophisticated analytical techniques to ensure accuracy and reliability.
Protocol for Urinary Steroid Profiling by Gas Chromatography/Mass Spectrometry (GC/MS)
This method is frequently employed in research and specialized clinical laboratories for the comprehensive analysis of steroid metabolites.
-
Sample Collection: A 24-hour urine sample is collected from the patient.
-
Extraction: Steroids and their conjugates are extracted from the urine, typically using solid-phase extraction (SPE) cartridges.
-
Enzymatic Hydrolysis: The conjugated steroids are deconjugated using enzymes like β-glucuronidase/arylsulfatase to release the free steroids.
-
Derivatization: The extracted free steroids are chemically modified (derivatized) to increase their volatility and improve their chromatographic properties. A common method is the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.
-
GC/MS Analysis: The derivatized steroid mixture is injected into a gas chromatograph coupled to a mass spectrometer. The different steroids are separated based on their retention times in the GC column and identified and quantified based on their mass spectra.
-
Data Analysis: The concentrations of individual steroid metabolites, including this compound, are determined by comparing their peak areas to those of internal standards. The results are typically reported as micrograms or micromoles per 24 hours.
Urinary steroid profiling by GC/MS has been instrumental in identifying panels of biomarkers for conditions like adrenocortical carcinoma[2].
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental processes is crucial for understanding the rationale behind the use of different biomarkers.
Cortisol Metabolism Pathway
The following diagram illustrates the metabolic cascade of cortisol, leading to the formation of various metabolites, including this compound.
Caption: Simplified metabolic pathway of cortisol to this compound.
Experimental Workflow for Urinary Steroid Profiling
This diagram outlines the key steps involved in the analysis of urinary steroid metabolites.
Caption: Workflow for urinary steroid metabolite analysis.
Conclusion
The validation of this compound as a standalone diagnostic marker for specific adrenal disorders requires further investigation. While it is a component of the comprehensive urinary steroid profile that has demonstrated high diagnostic accuracy for conditions like adrenocortical carcinoma, its individual contribution and performance characteristics are not yet clearly defined in the scientific literature.
Current evidence strongly supports the use of urinary steroid profiling as a powerful, non-invasive tool that provides a global assessment of adrenal steroidogenesis and metabolism. This multi-analyte approach appears to offer superior diagnostic power compared to single-marker assays for complex adrenal pathologies. For established conditions such as Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia, a combination of well-validated serum, salivary, and urinary tests remains the cornerstone of diagnosis.
Researchers and drug development professionals should consider the context of the clinical question when selecting diagnostic markers. While the allure of a single, highly specific biomarker is strong, the complexity of adrenal pathophysiology often necessitates a multi-faceted diagnostic approach. Future studies focusing on the specific diagnostic performance of this compound are warranted to fully elucidate its potential role in the clinical management of adrenal disorders.
References
- 1. Urine steroid metabolomics for the differential diagnosis of adrenal incidentalomas in the EURINE-ACT study: a prospective test validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic Value of Urinary Steroid Profiling in the Evaluation of Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Urine free cortisol in the diagnosis of Cushing's syndrome: is it worth doing and, if so, how? | Semantic Scholar [semanticscholar.org]
- 4. Urine Free Cortisol in the Diagnosis of Cushing's Syndrome: Is It Worth Doing and, If So, How? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid profiling in the diagnosis of mild and overt Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Congenital adrenal hyperplasia: New biomarkers and adult treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarkers in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Urinary β-Cortolone and Tetrahydrocortisone Excretion Ratios
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the urinary excretion ratios of β-Cortolone and tetrahydrocortisone, two key metabolites of cortisone. Understanding the balance between these metabolites offers valuable insights into cortisol metabolism and can serve as a biomarker in various physiological and pathological states. This document summarizes quantitative data from experimental studies, details the analytical methodologies employed, and visualizes the relevant biochemical pathways and experimental workflows.
Introduction to β-Cortolone and Tetrahydrocortisone
Cortisol, the primary glucocorticoid in humans, undergoes extensive metabolism before excretion. A significant pathway involves the conversion of active cortisol to inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Cortisone is then further metabolized in the liver to various compounds, including tetrahydrocortisone (THE) and the cortolones. Specifically, β-cortolone and tetrahydrocortisone are both metabolites of cortisone, and their relative excretion rates can reflect the activity of downstream enzymatic pathways. The analysis of these metabolites in urine provides a non-invasive window into the dynamics of glucocorticoid metabolism.[1]
Biochemical Pathway of Cortisol Metabolism
The following diagram illustrates the metabolic pathway from cortisol to the urinary excretion of β-Cortolone and tetrahydrocortisone. This pathway highlights the key enzymes involved in the conversion of these steroids.
Caption: Metabolic pathway of cortisol to urinary metabolites.
Comparative Excretion Data
The urinary excretion of β-Cortolone and tetrahydrocortisone can be altered in various endocrine disorders. The following tables summarize quantitative data from studies involving healthy individuals and patients with adrenal insufficiency (Addison's Disease).
Table 1: Urinary Steroid Excretion in Healthy Controls
| Metabolite | Mean Excretion (µ g/24h ) | Standard Deviation (µ g/24h ) |
| Tetrahydrocortisone (THE) | 1889.9 | 752.5 |
| β-Cortolone | 436.7 | 185.7 |
Data sourced from a study on cortisol metabolism in Addison's Disease, representing the baseline healthy control group.[1]
Table 2: Urinary Steroid Excretion in Adrenal Insufficiency (Addison's Disease) on Hydrocortisone Replacement Therapy
| Treatment Regimen | Metabolite | Mean Excretion (µ g/24h ) | Standard Deviation (µ g/24h ) |
| Triple-Dose Hydrocortisone | Tetrahydrocortisone (THE) | 2605.9 | 1297.9 |
| β-Cortolone | 609.8 | 290.7 | |
| Dual-Release Hydrocortisone | Tetrahydrocortisone (THE) | 1969.3 | 1007.8 |
| β-Cortolone | 425.8 | 196.8 |
Data from a study comparing two different hydrocortisone replacement therapies in patients with Addison's Disease.[1]
Clinical Significance of Excretion Ratios
The ratio of different cortisol and cortisone metabolites provides insights into the activity of key enzymes involved in steroid metabolism. For instance, the ratio of (tetrahydrocortisol + 5α-tetrahydrocortisol) to tetrahydrocortisone is often used to assess the activity of 11β-HSD1.[1] While a specific β-Cortolone/tetrahydrocortisone ratio is less commonly reported, the individual levels of these metabolites are informative.
In conditions like Cushing's syndrome, there is a general increase in the excretion of total cortisol metabolites.[2] Studies have shown that in Cushing's syndrome, the urinary levels of various cortisol metabolites, including cortolones, are elevated.[3] Conversely, in adrenal insufficiency, the baseline excretion of these metabolites is low and is dependent on the glucocorticoid replacement therapy.[1]
Experimental Protocols
The quantification of urinary β-Cortolone and tetrahydrocortisone is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established method for urinary steroid profiling. A typical workflow is as follows:
Caption: General workflow for GC-MS analysis of urinary steroids.
Detailed GC-MS Protocol Steps:
-
Sample Collection: A 24-hour urine collection is typically used to account for diurnal variations in steroid excretion.
-
Enzymatic Hydrolysis: Urine samples are incubated with β-glucuronidase and sulfatase enzymes to deconjugate the steroid metabolites, which are primarily excreted as glucuronides and sulfates.
-
Extraction: The deconjugated steroids are then extracted from the urine matrix using either solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) with an organic solvent like dichloromethane.
-
Derivatization: To increase their volatility for gas chromatography, the extracted steroids are chemically modified. A common method is the formation of methyloxime-trimethylsilyl (MO-TMS) ether derivatives.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different steroid metabolites are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become increasingly popular for steroid analysis due to its high throughput and sensitivity, often requiring less sample preparation than GC-MS.
Caption: General workflow for LC-MS/MS analysis of urinary steroids.
Detailed LC-MS/MS Protocol Steps:
-
Sample Preparation: Sample preparation for LC-MS/MS can be simpler than for GC-MS. Often, it involves a "dilute-and-shoot" approach where the urine sample is diluted with a solvent containing internal standards before direct injection. Alternatively, a rapid SPE or LLE step can be used for sample clean-up.[4] Enzymatic hydrolysis may still be employed if conjugated metabolites are of interest.
-
LC Separation: The prepared sample is injected into a liquid chromatograph. The steroid metabolites are separated on a reversed-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases.
-
MS/MS Detection: The separated metabolites from the LC system are introduced into a tandem mass spectrometer. In the first mass analyzer, a specific precursor ion for each analyte is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high specificity and sensitivity for quantification.
Conclusion
The analysis of urinary β-Cortolone and tetrahydrocortisone provides a valuable tool for researchers and clinicians studying glucocorticoid metabolism. While the direct ratio of these two metabolites is not a commonly reported diagnostic marker, their individual concentrations, as part of a broader urinary steroid profile, are indicative of the metabolic status in healthy individuals and in patients with endocrine disorders such as Cushing's syndrome and adrenal insufficiency. The choice between GC-MS and LC-MS/MS for their quantification will depend on the specific requirements of the study, with LC-MS/MS generally offering higher throughput and simpler sample preparation. Future research focusing on the clinical utility of the β-Cortolone to tetrahydrocortisone ratio could further enhance our understanding of cortisol metabolism in health and disease.
References
- 1. Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hkmj.org [hkmj.org]
- 3. mdpi.com [mdpi.com]
- 4. Publication: Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: an application to adrenal disease [sciprofiles.com]
A Comparative Guide to the Metabolomics of Cortisol and β-Cortolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolomics of cortisol and its downstream metabolite, β-cortolone. Understanding the relationship and metabolic fate of these two steroids is crucial for comprehensive studies of adrenal function, stress response, and the diagnosis of various endocrine disorders. This document outlines their metabolic pathway, comparative quantitative data, and the analytical methodologies used for their assessment.
Metabolic Relationship and Signaling Pathway
Cortisol is a primary glucocorticoid hormone synthesized in the adrenal cortex, playing a pivotal role in a wide range of physiological processes including metabolism, immune response, and stress regulation.[1][2] Its metabolism is a complex process involving several enzymatic conversions, primarily in the liver, leading to the formation of numerous metabolites that are then excreted in the urine.[1][3]
One of the key metabolic pathways for cortisol involves its conversion to cortisone, which is then further metabolized. The formation of β-cortolone occurs from cortisone through a series of reduction reactions. Specifically, cortisone undergoes reduction of the A-ring and the 20-keto group to form β-cortolone (5β-pregnane-3α,17α,20β,21-tetrol-11-one).[4] It is important to note that cortolones, including the β-isomer, are metabolites of cortisone, which is itself a metabolite of cortisol.[4][5]
The following diagram illustrates the simplified metabolic pathway from cortisol to β-cortolone.
Caption: Simplified metabolic pathway from cortisol to β-cortolone.
Comparative Quantitative Data
The quantification of cortisol and its metabolites, including β-cortolone, in biological fluids, primarily urine, is essential for diagnosing disorders of adrenal steroid biosynthesis and metabolism.[4] The following table summarizes typical urinary concentrations of free cortisol and β-cortolone as reported in studies utilizing advanced analytical techniques. It is important to note that concentrations can vary significantly based on factors such as age, sex, and physiological state.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Cortisol | 0.01 ng/mL[6] | 0.05 ng/mL[6] | 1.4 - 9.2[6] | 3.6 - 10.4[6] | 65 - 95[6] |
| β-Cortolone | 0.01 ng/mL[6] | 0.05 ng/mL[6] | 1.4 - 9.2[6] | 3.6 - 10.4[6] | 65 - 95[6] |
Experimental Protocols
The accurate measurement of cortisol and β-cortolone requires highly specific and sensitive analytical methods due to the complexity of the biological matrix and the presence of numerous structurally similar steroid isomers.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the simultaneous quantification of multiple steroids.[8]
Sample Preparation for Urinary Steroid Profiling
A common workflow for the analysis of urinary cortisol and its metabolites is outlined below.
Caption: General experimental workflow for urinary steroid analysis.
Detailed Methodological Steps:
-
Sample Collection: 24-hour urine collection is often preferred to account for the diurnal variation in cortisol secretion.[9]
-
Enzymatic Hydrolysis: A significant portion of steroid metabolites in urine are conjugated to glucuronic acid. Treatment with β-glucuronidase is necessary to cleave these conjugates and measure the total (free + conjugated) steroid concentration.[8][10]
-
Solid-Phase Extraction (SPE): SPE is employed to clean up the sample and enrich the analytes of interest. A C18 stationary phase is commonly used for this purpose.[10]
-
Chromatographic Separation: Reversed-phase liquid chromatography, often using a C18 column, is utilized to separate the various steroid isomers prior to mass spectrometric detection. Baseline separation of stereoisomers like α- and β-cortolone is crucial for accurate quantification.[10]
-
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of cortisol and β-cortolone.[8] Electrospray ionization (ESI) in positive ion mode is typically used.[10]
-
Quantification: Stable isotope-labeled internal standards are used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[9]
Conclusion
The metabolomic analysis of cortisol and its metabolite, β-cortolone, provides valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and overall steroid metabolism. While cortisol is the biologically active hormone, the quantification of its downstream metabolites, such as β-cortolone, offers a more comprehensive picture of cortisol production and clearance. Advanced analytical techniques, particularly LC-MS/MS, are indispensable for the accurate and simultaneous measurement of these compounds, aiding in both clinical diagnostics and research in endocrinology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. metabolon.com [metabolon.com]
- 3. researchgate.net [researchgate.net]
- 4. Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of β-Cortolone Measurements
Quantitative Data Summary
The following table summarizes the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of β-Cortolone and other cortisol metabolites in human urine.[1][2] This data originates from a single-laboratory validation study and serves as a benchmark for analytical performance.
| Parameter | β-Cortolone | Cortisol | Cortisone | α-Cortolone | Tetrahydrocortisol |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Intra-day Precision (CV%) | 1.4 - 9.2 | 1.4 - 9.2 | 1.4 - 9.2 | 1.4 - 9.2 | 1.4 - 9.2 |
| Inter-day Precision (CV%) | 3.6 - 10.4 | 3.6 - 10.4 | 3.6 - 10.4 | 3.6 - 10.4 | 3.6 - 10.4 |
| Intra-day Accuracy (%) | 95 - 110 | 95 - 110 | 95 - 110 | 95 - 110 | 95 - 110 |
| Inter-day Accuracy (%) | 95 - 110 | 95 - 110 | 95 - 110 | 95 - 110 | 95 - 110 |
| Extraction Recovery (%) | 65 - 95 | 65 - 95 | 65 - 95 | 65 - 95 | 65 - 95 |
| Limit of Detection (LOD) (ng/mL) | 0.01 | 0.01 | 0.01 | 0.01 | 0.01 |
| Limit of Quantification (LOQ) (ng/mL) | 0.05 | 0.05 | 0.05 | 0.05 | 0.05 |
Data adapted from a study by L. G. F. Dias et al. (2022).[1][2]
A separate inter-laboratory comparison study on other corticosteroids (corticosterone, 11-deoxycortisol, and cortisone) revealed median inter-laboratory coefficients of variation (CVs) ranging from 6.2% to 10.7%.[3] This suggests that while individual laboratories can achieve high precision, variability between laboratories is a significant factor to consider when comparing data from different sites.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of β-Cortolone in urine by LC-MS/MS, based on common methodologies.[1][2][4]
1. Sample Preparation:
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the conjugated forms of the steroids.
-
Solid-Phase Extraction (SPE): The deconjugated urine is then passed through an SPE cartridge to extract the steroids and remove interfering substances.
-
Elution and Evaporation: The steroids are eluted from the SPE cartridge with an organic solvent, and the eluate is evaporated to dryness.
-
Reconstitution: The dried residue is reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted steroids are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with a small percentage of formic acid.[4]
-
Mass Spectrometric Detection: The separated analytes are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and accurate quantification.
Visualizations
The following diagrams illustrate the cortisol metabolism pathway and a typical experimental workflow for β-Cortolone measurement.
Caption: Simplified metabolic pathway of cortisol leading to the formation of β-Cortolone.
Caption: Experimental workflow for the quantification of β-Cortolone in urine.
References
- 1. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for b-Cortolone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling b-Cortolone. The following procedures are based on standard laboratory safety protocols for handling chemical compounds of low to moderate biological activity where a specific Safety Data Sheet (SDS) is not available.
I. Personal Protective Equipment (PPE)
While this compound is a metabolite of cortisol with relatively low biological activity, adherence to standard laboratory PPE protocols is crucial to minimize exposure and ensure a safe working environment.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. Use a fume hood if creating aerosols or handling powders. | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills. |
II. Operational Plan: Handling this compound
A systematic approach to handling this compound ensures minimal risk of contamination and exposure.
A. Preparation and Weighing:
-
Designated Area: Conduct all handling of powdered this compound within a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne particles.
-
Gloves: Wear nitrile gloves when handling the compound.
-
Weighing: Use a tared weigh boat or paper. Handle with care to avoid creating dust.
-
Cleaning: After weighing, clean the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
B. Solution Preparation:
-
Ventilation: Prepare solutions in a well-ventilated area or a chemical fume hood.
-
Solvent Safety: Adhere to the safety protocols for the specific solvent being used (e.g., chloroform, methanol).[3]
-
Spill Kit: Ensure a chemical spill kit is readily available.
C. General Laboratory Practices:
-
Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[4]
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[4]
-
Keep the work area clean and organized.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated chemical waste container. |
| Contaminated Solvents | Collect in a labeled hazardous waste container compatible with the solvent. Do not mix incompatible waste streams. |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated laboratory waste stream for contaminated PPE. |
IV. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
